JNJ-10198409
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNURMVOKAERHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430890 | |
| Record name | JNJ-10198409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627518-40-5 | |
| Record name | JNJ-10198409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of JNJ-10198409
Introduction
This compound, also known as RWJ-540973, is a potent and orally active small molecule inhibitor targeting the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3] Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of PDGFR, which in turn blocks downstream signaling pathways crucial for cell proliferation and angiogenesis.[2][3][4] This dual anti-proliferative and anti-angiogenic activity has positioned this compound as a compound of interest in oncology research.[1][4]
Core Mechanism of Action: PDGFR Inhibition
This compound is a selective inhibitor of the PDGFR family of receptor tyrosine kinases.[1][5] It demonstrates high affinity for the ATP binding site within the catalytic domain of these receptors. By competitively blocking ATP, this compound prevents the autophosphorylation of the receptor upon ligand (PDGF) binding, a critical step in the activation of the downstream signaling cascade. The compound exhibits greater potency against PDGFR-β compared to PDGFR-α.[1][2][6][7]
Downstream Signaling Pathways
The inhibition of PDGFR autophosphorylation by this compound has significant consequences on multiple intracellular signaling pathways. Key among these are:
-
Phospholipase C gamma 1 (PLCγ1) Pathway: this compound has been shown to dose-dependently reduce the phosphorylation of PLCγ1 in tumor cells.[5][8] PLCγ1 is a direct substrate of activated PDGFR, and its activation is crucial for cell motility and proliferation.
-
PI3K/Akt Pathway: By preventing PDGFR activation, this compound leads to a reduction in the phosphorylation of Akt, a key downstream effector of the PI3K pathway that promotes cell survival and proliferation.[4]
-
MAPK/ERK Pathway: The phosphorylation of Erk1/2, central components of the MAPK pathway involved in cell growth and differentiation, is also diminished following treatment with this compound.[4]
The collective inhibition of these pathways culminates in the observed anti-tumor effects of the compound.
Cellular and Physiological Effects
The blockade of PDGFR signaling by this compound translates into significant cellular and physiological outcomes:
-
Anti-proliferative Activity: this compound demonstrates potent anti-proliferative effects across a range of human tumor cell lines.[1][6][8] This is, in part, due to the induction of a G2/M phase cell cycle block.[4]
-
Induction of Apoptosis: The compound has been observed to induce caspase-dependent apoptosis, leading to programmed cell death in cancer cells.[4]
-
Anti-angiogenic Effects: By inhibiting PDGFR-β on pericytes and vascular smooth muscle cells, this compound disrupts the maturation and stabilization of new blood vessels, a critical process for tumor growth.[1][8]
-
In Vivo Anti-tumor Activity: In preclinical xenograft models of human cancers, oral administration of this compound resulted in a significant, dose-dependent inhibition of tumor growth.[5][8]
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| PDGF-RTK | 2[1][2][7][9][10] |
| PDGFR-β | 4.2[1][2][6][7][9][10] |
| PDGFR-α | 45[1][2][6][7][9][10] |
| c-Abl | 22[6] |
| Lck | 100[6] |
| c-Src | 185[6] |
| Fyn | 378[6] |
Table 2: Anti-proliferative Activity of this compound in Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant Melanoma | 0.007[8] |
| LnCAP | Prostate Carcinoma | 0.009[8] |
| H460 | Non-small Cell Lung Carcinoma | 0.010[8] |
| LoVo | Colorectal Adenocarcinoma | 0.017[8] |
| PC3 | Prostate Adenocarcinoma | 0.027[8] |
| T47D | Ductal Carcinoma | 0.032[8] |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of this compound against various kinases was likely determined using a standard in vitro kinase assay format, such as a radiometric assay or a fluorescence-based assay. A generalized protocol would involve:
-
Reagents: Recombinant kinase, appropriate substrate (e.g., a peptide or protein), ATP (often radiolabeled, e.g., [γ-³³P]ATP), this compound at various concentrations, and assay buffer.
-
Procedure: a. The kinase, substrate, and varying concentrations of this compound are pre-incubated in the assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, typically by the addition of a strong acid or a chelating agent. e. The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT or similar)
The anti-proliferative effects of this compound on tumor cell lines are commonly assessed using a colorimetric assay like the MTT assay.
-
Cell Culture: Tumor cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
In Vivo Tumor Xenograft Study
The in vivo efficacy of this compound is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.
-
Animal Model: Nude mice are subcutaneously injected with a suspension of human tumor cells (e.g., LoVo colon cancer cells).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment groups receive this compound orally at different dose levels (e.g., 25, 50, and 100 mg/kg, twice daily), while the control group receives the vehicle.[5]
-
Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
Data Analysis: Tumor volumes are calculated, and the mean tumor growth inhibition in the treated groups is compared to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess the phosphorylation status of downstream targets like PLCγ1.[5]
Visualizations
Caption: this compound inhibits PDGFR signaling.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound [bio-gems.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNJ 10198409 | PDGFR | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the PDGFR Inhibitor Selectivity of JNJ-10198409
This technical guide provides a comprehensive overview of the platelet-derived growth factor receptor (PDGFR) inhibitor, this compound, with a focus on its selectivity profile. The information is curated for professionals in the fields of oncology, cell biology, and pharmacology.
This compound is an orally active and ATP-competitive inhibitor of PDGFR tyrosine kinase.[1][2][3][4] It functions as a dual-mechanism agent, exhibiting both antiangiogenic and tumor cell antiproliferative activities.[1][2][5]
Quantitative Data: Kinase Inhibition Profile
The selectivity of this compound has been characterized against a panel of protein kinases. The IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below.
| Target Kinase | IC50 (nM) |
| PDGF-RTK | 2[1][2][3][6][7] |
| PDGFR-β | 4.2[1][2][3][6][7][8] |
| c-Abl | 22[1][6] |
| PDGFR-α | 45[1][2][3][6][7][8] |
| Lck | 100 |
| c-Src | 185 |
| Fyn | 378 |
Quantitative Data: Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity across various human tumor cell lines.
| Cell Line | IC50 (µM) |
| A375 | 0.007[2] |
| LnCAP | 0.009[2] |
| H460 | 0.010[2] |
| LoVo | 0.017[2] |
| PC3 | 0.027[2] |
| T47D | 0.032[2] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
While specific proprietary protocols for this compound are not publicly available, a general methodology for determining kinase inhibition can be described. These assays typically involve a purified kinase, a substrate, and ATP. The inhibitory effect of a compound is measured by quantifying the reduction in substrate phosphorylation.
Materials:
-
Purified recombinant kinase (e.g., PDGFR-β)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
This compound (or other test compounds) dissolved in DMSO
-
ATP (can be radiolabeled, e.g., [γ-³²P]ATP)
-
Kinase reaction buffer
-
Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)
Procedure:
-
A reaction mixture is prepared containing the purified kinase, the substrate, and the kinase reaction buffer.
-
This compound is added to the reaction mixture at various concentrations. A control with DMSO alone is also prepared.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Pharmacodynamic Activity Assay
A study by D'Andrea and colleagues (2005) established a method to validate the in vivo activity of this compound.[9]
Model:
-
Nude mouse xenograft model of human LoVo colon cancer.[9]
Treatment:
-
Oral administration of this compound at various doses (e.g., 25, 50, and 100 mg/kg) or a vehicle control.[9]
Analysis:
-
Tumor tissues are collected after the treatment period.[9]
-
Immunohistochemistry is performed on serial tumor sections using two primary antibodies:[9]
-
One specific for the total amount of Phospholipase C gamma 1 (pan-PLCγ1).
-
Another specific for the phosphorylated form of PLCγ1 (ph-PLCγ1).
-
-
Computer-assisted image analysis is used to quantify the immunolabeling intensities for both pan-PLCγ1 and ph-PLCγ1.[9]
-
The ratio of ph-PLCγ1 to pan-PLCγ1 is calculated to determine the extent of PDGFR signaling inhibition.[9]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cellgs.com [cellgs.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. medkoo.com [medkoo.com]
- 9. Validation of in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-10198409: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, biological activity, and mechanism of action of JNJ-10198409, a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.
Chemical Structure and Properties
This compound, also known as RWJ-540973, is a small molecule inhibitor with the IUPAC name N-(3-fluorophenyl)-1,4-dihydro-6,7-dimethoxy-indeno[1,2-c]pyrazol-3-amine.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₆FN₃O₂ | [1][2] |
| Molecular Weight | 325.34 g/mol | [1][2] |
| IUPAC Name | N-(3-fluorophenyl)-1,4-dihydro-6,7-dimethoxy-indeno[1,2-c]pyrazol-3-amine | [1] |
| SMILES | COC1=CC2=C(C=C1OC)CC3=C2NN=C3NC4=CC=CC(F)=C4 | [1] |
| CAS Number | 627518-40-5 | [1][2] |
| Solubility | Soluble to 20 mM in DMSO and to 100 mM in ethanol. | [2] |
| Appearance | Solid powder | [1] |
| Purity | ≥98% | [2] |
Biological Activity and Mechanism of Action
This compound is a potent and selective, ATP-competitive inhibitor of the PDGF receptor tyrosine kinase (PDGF-RTK).[3][4] It exhibits significant inhibitory activity against both PDGFRα and PDGFRβ, with IC₅₀ values of 45 nM and 4.2 nM, respectively.[3][5] The compound also demonstrates inhibitory effects on other kinases, as detailed in the table below.
| Target Kinase | IC₅₀ (nM) | Reference |
| PDGF-RTK | 2 | [3] |
| PDGFRβ | 4.2 | [3][5] |
| PDGFRα | 45 | [3][5] |
| c-Abl | 22 | |
| Lck | 100 | |
| c-Src | 185 | |
| Fyn | 378 |
The primary mechanism of action for this compound is the competitive antagonism of ATP binding to the PDGFR, which in turn inhibits the receptor's tyrosine kinase activity.[3] This blockade of PDGFR signaling leads to the inhibition of downstream pathways, including the phosphorylation of phospholipase Cγ1 (PLCγ1), a key signaling molecule.[6] The inhibition of these pathways ultimately results in anti-proliferative and anti-angiogenic effects.
Signaling Pathway
The binding of PDGF to its receptor triggers dimerization and autophosphorylation of the receptor's tyrosine kinase domains. This activation initiates multiple downstream signaling cascades, including the RAS-MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, migration, and survival. This compound, by inhibiting the initial receptor phosphorylation, effectively blocks these downstream signals.
In Vitro and In Vivo Activity
Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity against a panel of human tumor cell lines. The IC₅₀ values for several cell lines are presented below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A375 | Melanoma | 0.007 | [6] |
| LnCAP | Prostate Cancer | 0.009 | [6] |
| H460 | Lung Cancer | 0.010 | [6] |
| LoVo | Colon Cancer | 0.017 | [6] |
| PC3 | Prostate Cancer | 0.027 | [6] |
| T47D | Breast Cancer | 0.032 | [6] |
In Vivo Efficacy
In a nude mouse xenograft model using LoVo human colon cancer cells, oral administration of this compound resulted in a statistically significant, dose-dependent reduction in tumor growth.[6]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific parameters may require optimization based on the experimental setup.
Western Blot Analysis of PLCγ1 Phosphorylation
This protocol describes the detection of total and phosphorylated PLCγ1 in cell lysates treated with this compound.
Materials:
-
Cell line of interest (e.g., LoVo)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pan-PLCγ1 and anti-phospho-PLCγ1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Proliferation Assay
This protocol outlines a method to assess the antiproliferative effects of this compound using a standard colorimetric assay (e.g., MTT or WST-1).
Materials:
-
Tumor cell lines
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Reagent Addition: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: If using MTT, add the solubilization buffer. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous tumor model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (e.g., LoVo)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle orally at the desired dose and schedule.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a specified endpoint size or for a predetermined duration.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the efficacy of this compound.
References
- 1. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDGF Signal Transduction | Sino Biological [sinobiological.com]
- 3. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]
- 4. Validation of in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reactome | Signaling by PDGFR in disease [reactome.org]
JNJ-10198409: A Technical Guide to its Antiangiogenic and Antiproliferative Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-10198409 is a potent and selective, orally active small molecule inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. It demonstrates significant antiangiogenic and antiproliferative activities, positioning it as a compound of interest in oncology research and drug development. This technical guide provides a comprehensive overview of the core preclinical data on this compound, including its inhibitory activity, effects on cell proliferation, and in vivo efficacy. Detailed experimental protocols for key assays are provided, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.
Core Concepts: Dual-Mechanism of Action
This compound exhibits a dual mechanism of action, targeting both the tumor vasculature and the tumor cells directly.
-
Antiangiogenic Activity: Primarily mediated through the potent inhibition of PDGFR-β, a key receptor in the signaling cascade that promotes the proliferation and migration of pericytes and smooth muscle cells, which are crucial for the maturation and stabilization of new blood vessels. By disrupting this process, this compound impedes the formation of a functional tumor vasculature, thereby limiting the supply of oxygen and nutrients to the tumor.
-
Antiproliferative Activity: this compound directly inhibits the proliferation of various tumor cell lines.[1] This activity is attributed to the inhibition of PDGFR signaling, which can be aberrantly activated in some cancers, as well as the inhibition of other kinases involved in cell growth and survival.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) |
| PDGF-RTK | 2[2][3][4] |
| PDGFR-β | 4.2[1][2][5] |
| PDGFR-α | 45[1][2][5] |
| c-Abl | 22[1][5] |
| Lck | 100[1][5] |
| c-Src | 185[1][5] |
| Fyn | 378[1][5] |
Table 2: In Vitro Antiproliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant Melanoma | 0.007 |
| LNCaP | Prostate Carcinoma | 0.009 |
| H460 | Non-small Cell Lung Carcinoma | 0.010 |
| LoVo | Colon Adenocarcinoma | 0.017 |
| PC3 | Prostate Adenocarcinoma | 0.027 |
| T47D | Breast Ductal Carcinoma | 0.032 |
Table 3: In Vivo Efficacy in LoVo Colon Cancer Xenograft Model
| Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) |
| 25 | 15 |
| 50 | 64 |
| 100 | 91 |
Signaling Pathways and Mechanisms
This compound exerts its effects by interfering with key signaling pathways downstream of PDGFR.
Upon binding of Platelet-Derived Growth Factor (PDGF) to its receptor (PDGFR), the receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways, including the Phospholipase C gamma 1 (PLCγ1), PI3K/Akt, and MAPK/Erk pathways. This compound acts as an ATP-competitive inhibitor at the kinase domain of PDGFR, preventing its autophosphorylation and subsequent activation of these downstream effectors. This blockade results in the inhibition of cell proliferation and angiogenesis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various protein kinases.
Methodology:
-
Enzyme Source: Recombinant human kinases (e.g., PDGFR-α, PDGFR-β, c-Abl, Lck, c-Src, Fyn).
-
Assay Principle: A radiometric filter binding assay or a fluorescence-based assay can be used to measure the phosphorylation of a specific substrate by the kinase.
-
General Procedure (Radiometric):
-
Prepare a reaction mixture containing the kinase, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and [γ-³³P]ATP in a kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or glass fiber) to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro Cell Proliferation Assay
Objective: To determine the IC50 of this compound for its antiproliferative activity against various tumor cell lines.
Methodology:
-
Cell Lines: A panel of human tumor cell lines (e.g., A375, LNCaP, H460, LoVo, PC3, T47D).
-
Assay Principle: A colorimetric or fluorometric assay that measures cell viability or metabolic activity, such as the MTT, XTT, or SRB assay. Alternatively, direct cell counting or a [¹⁴C]-thymidine incorporation assay can be used.[1]
-
General Procedure ([¹⁴C]-Thymidine Incorporation Assay for HCASMC): [1]
-
Seed Human Coronary Artery Smooth Muscle Cells (HCASMC) in 96-well plates and allow them to attach overnight.
-
Starve the cells in a serum-free medium for 24 hours to synchronize their cell cycle.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with a mitogen, such as recombinant human PDGF-BB.
-
Add [¹⁴C]-thymidine to each well and incubate for a defined period (e.g., 24 hours) to allow for its incorporation into newly synthesized DNA.
-
Harvest the cells onto a filter mat and wash to remove unincorporated [¹⁴C]-thymidine.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound.
-
Determine the IC50 value using a non-linear regression analysis.
-
In Vitro Angiogenesis (Tube Formation) Assay
Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.
Methodology:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells.
-
Substrate: A basement membrane matrix (e.g., Matrigel™).
-
General Procedure:
-
Coat the wells of a 96-well plate with the basement membrane matrix and allow it to solidify at 37°C.
-
Resuspend HUVECs in a growth factor-reduced medium.
-
Treat the cells with varying concentrations of this compound.
-
Seed the treated cells onto the solidified matrix.
-
Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
-
In Vivo Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Model: Subcutaneous implantation of human tumor cells (e.g., LoVo colon adenocarcinoma cells).
-
General Procedure:
-
Inject a suspension of tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally (p.o.) at different dose levels (e.g., 25, 50, and 100 mg/kg) daily or twice daily. The control group receives the vehicle.
-
Measure tumor volume (e.g., using calipers) and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pharmacodynamic markers like phosphorylated PLCγ1).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
Conclusion
This compound is a potent dual-acting inhibitor that targets both tumor angiogenesis and proliferation through the inhibition of PDGFR tyrosine kinase and other related kinases. The preclinical data summarized in this guide demonstrate its significant in vitro and in vivo activity against a range of cancer models. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and similar targeted therapies. Further studies are warranted to explore its efficacy in combination with other anticancer agents and to fully elucidate its complex mechanism of action in different tumor contexts.
References
- 1. In Vitro Angiogenesis Assay Kit (ab133119) is not available | Abcam [abcam.com]
- 2. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HUVEC Tube-formation Assay to Evaluate the Impact of Natural Products on Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Target Validation of JNJ-10198409 in Cancer Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-10198409 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, demonstrating significant anti-proliferative and anti-angiogenic activities in a variety of preclinical cancer models. This technical guide provides a comprehensive overview of the target validation of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The primary molecular target of this compound is the PDGFR family of receptor tyrosine kinases, with a pronounced inhibitory effect on PDGFRβ.[1][2][3][4] By competitively binding to the ATP-binding site of the kinase domain, this compound effectively blocks the initiation of downstream signaling cascades crucial for tumor growth and angiogenesis.[4]
Molecular Target Profile of this compound
This compound is a small molecule inhibitor that has been characterized by its potent and relatively selective inhibition of the PDGFR family of receptor tyrosine kinases. The compound also exhibits activity against other kinases, albeit at higher concentrations.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| PDGFR (general) | 2 |
| PDGFRβ | 4.2 |
| PDGFRα | 45 |
| c-Abl | 22 |
| Lck | 100 |
| c-Src | 185 |
| Fyn | 378 |
Data compiled from multiple sources.[1][2][3]
In Vitro Efficacy in Cancer Cell Lines
The anti-proliferative effects of this compound have been evaluated across a panel of human cancer cell lines, demonstrating broad activity.
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant Melanoma | 0.007 |
| LnCAP | Prostate Carcinoma | 0.009 |
| H460 | Non-small Cell Lung Cancer | 0.010 |
| LoVo | Colon Adenocarcinoma | 0.017 |
| PC3 | Prostate Carcinoma | 0.027 |
| T47D | Breast Ductal Carcinoma | 0.032 |
Data sourced from MedChemExpress.[5]
In Vivo Target Validation and Efficacy
The anti-tumor efficacy of this compound has been demonstrated in a human tumor xenograft model. The study utilized the LoVo human colon cancer cell line in nude mice to assess tumor growth inhibition upon oral administration of the compound.
Table 3: In Vivo Efficacy of this compound in a LoVo Xenograft Model
| Treatment Group (Oral Administration) | Mean Final Tumor Area Inhibition (%) |
| 25 mg/kg | 15 |
| 50 mg/kg | 64 |
| 100 mg/kg | 91 |
Data demonstrates a dose-dependent reduction in tumor growth.[5]
Signaling Pathway Modulation
The binding of Platelet-Derived Growth Factor (PDGF) to its receptor (PDGFR) induces receptor dimerization and autophosphorylation of tyrosine residues. This activation triggers several downstream signaling pathways critical for cell proliferation, migration, and survival, including the Ras-MAPK, PI3K/Akt, and PLCγ pathways.[6][7][8] this compound, by inhibiting PDGFR kinase activity, blocks these downstream signaling events.
Caption: PDGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of this compound against target kinases is determined using a biochemical assay. A typical protocol involves:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a synthetic peptide), ATP, and this compound at various concentrations.
-
Assay Procedure:
-
The kinase, substrate, and this compound are incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, often using a method like ELISA or a fluorescence-based readout.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC50 values are determined from dose-response curves.
Western Blot Analysis of PLCγ1 Phosphorylation
-
Sample Preparation:
-
In Vitro: LoVo cells are treated with this compound at various concentrations for a defined time.
-
In Vivo: Tumors from the LoVo xenograft study are excised and homogenized.
-
-
Protein Extraction and Quantification: Cells or tissue homogenates are lysed, and the total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated PLCγ1 (p-PLCγ1) or total PLCγ1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the p-PLCγ1 band is normalized to the total PLCγ1 band to determine the extent of inhibition.
Caption: Western Blot Workflow for Assessing PLCγ1 Phosphorylation.
LoVo Xenograft Model
-
Cell Culture: LoVo cells are cultured in appropriate media until they reach the desired confluence for implantation.
-
Animal Model: Immunodeficient mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: LoVo cells are suspended in a suitable medium (e.g., with Matrigel) and injected subcutaneously into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered orally at the specified doses.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The study concludes when tumors in the control group reach a predetermined size.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry or western blotting for p-PLCγ1.
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials for this compound on major clinical trial registries. The development of this compound may have been discontinued or it may be in a very early, non-public stage of investigation.
Conclusion
This compound is a well-characterized inhibitor of PDGFR with demonstrated preclinical efficacy in various cancer models. Its ability to inhibit tumor cell proliferation and suppress in vivo tumor growth through the targeted inhibition of the PDGFR signaling pathway validates its mechanism of action. The use of pharmacodynamic biomarkers such as the phosphorylation status of PLCγ1 has been crucial in confirming target engagement in vivo. While its clinical development status is not publicly known, the preclinical data for this compound provide a strong rationale for the continued investigation of PDGFR inhibitors in oncology.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNJ 10198409 | PDGFR | Tocris Bioscience [tocris.com]
- 4. cellgs.com [cellgs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sinobiological.com [sinobiological.com]
- 7. researchgate.net [researchgate.net]
- 8. sinobiological.com [sinobiological.com]
- 9. LoVo Xenograft Model - Altogen Labs [altogenlabs.com]
JNJ-10198409: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-10198409 is a potent, orally active, and selective small molecule inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3][4] As an ATP-competitive inhibitor, it demonstrates significant anti-angiogenic and anti-proliferative properties, making it a subject of interest in oncology research.[5][6] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action
This compound primarily targets the PDGFR family of receptor tyrosine kinases, with a high affinity for PDGFR-β.[1][2][3][4] The binding of PDGF ligands to their receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This activation initiates a cascade of downstream signaling events. This compound competitively binds to the ATP-binding pocket of the PDGFR kinase domain, preventing this autophosphorylation and subsequent activation of downstream signaling pathways.[3][4]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary targets and other related kinases, as well as in cellular proliferation assays.
| Target | IC50 (nM) | Reference |
| PDGFR | 2 | [3][4] |
| PDGFR-β | 4.2 | [1][2][3][4] |
| PDGFR-α | 45 | [1][2][3][4] |
| c-Abl | 22 | [1][2] |
| Lck | 100 | [1][2] |
| c-Src | 185 | [1][2] |
| Fyn | 378 | [1][2] |
Table 1: Kinase Inhibition Profile of this compound.
| Human Tumor Cell Line | IC50 (µM) | Reference |
| PC3 (Prostate) | 0.027 | |
| H460 (Lung) | 0.010 | |
| LoVo (Colon) | 0.017 | |
| A375 (Melanoma) | 0.007 | |
| LnCAP (Prostate) | 0.009 | |
| T47D (Breast) | 0.032 |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines.
Downstream Signaling Pathways
Inhibition of PDGFR by this compound leads to the modulation of several critical downstream signaling cascades that are pivotal for cell proliferation, survival, and migration. The primary pathways affected are the PI3K/Akt, MAPK/ERK, and PLCγ pathways.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of cell survival and proliferation. Upon PDGFR activation, PI3K is recruited to the plasma membrane, where it phosphorylates PIP2 to PIP3. PIP3, in turn, facilitates the phosphorylation and activation of Akt. Activated Akt then phosphorylates numerous downstream targets to promote cell survival and inhibit apoptosis. Treatment with this compound has been shown to reduce the phosphorylation of Akt.[5]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade that regulates cell growth, differentiation, and survival. Activation of PDGFR leads to the recruitment of adaptor proteins like Grb2 and Sos, which activate Ras. Ras, in turn, activates a kinase cascade culminating in the phosphorylation and activation of ERK1/2. This compound treatment results in decreased phosphorylation of ERK1/2.[5]
PLCγ Pathway
Phospholipase C gamma (PLCγ) is a key downstream effector of PDGFR signaling. Upon activation by PDGFR, PLCγ is phosphorylated and subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), influencing processes like cell migration and proliferation. The phosphorylation status of PLCγ1 is a reliable biomarker for the in vivo activity of this compound, with the inhibitor causing a dose-dependent reduction in its phosphorylation.[7]
Cellular Consequences of Signaling Inhibition
The blockade of these critical downstream pathways by this compound leads to significant cellular consequences, including:
-
Cell Cycle Arrest: Inhibition of PDGFR signaling can induce a G2/M phase block in the cell cycle, thereby halting cell division.[5]
-
Apoptosis: this compound has been shown to induce caspase-dependent apoptosis, a programmed cell death mechanism, in cancer cells.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative, detailed protocols for key experiments used to characterize the downstream effects of this compound.
Western Blot Analysis of Akt and Erk Phosphorylation
This protocol outlines the detection of phosphorylated and total Akt and Erk in cell lysates following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cells (e.g., LoVo, T98) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).
-
Stimulate with PDGF-BB (e.g., 50 ng/mL) for 15-30 minutes.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-Erk1/2 (Thr202/Tyr204), and total Erk1/2 (dilutions as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
References
- 1. scispace.com [scispace.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. bio-techne.com [bio-techne.com]
JNJ-10198409: A Technical Whitepaper on the ATP-Competitive Inhibition of PDGFR
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-10198409 is a potent and selective, orally active, small-molecule inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3][4] As an ATP-competitive inhibitor, this compound has demonstrated significant anti-angiogenic and anti-proliferative activities in preclinical models.[2][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cellular processes such as growth, proliferation, and angiogenesis.[2] Dysregulation of the PDGFR signaling cascade is implicated in the pathogenesis of various solid tumors. This compound, also known as RWJ-540973, was developed as a targeted therapeutic agent that competitively binds to the ATP-binding pocket of the PDGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling events.[5][6][7] This dual-mechanism agent exhibits both anti-proliferative effects on tumor cells and anti-angiogenic properties by inhibiting the PDGFR-β signaling in pericytes, which are essential for blood vessel stabilization.[2]
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor of PDGFR. The catalytic activity of receptor tyrosine kinases (RTKs) like PDGFR depends on the binding of ATP to the kinase domain, which facilitates the transfer of a phosphate group to tyrosine residues on the receptor and downstream signaling proteins. This compound possesses a chemical structure that enables it to bind to the ATP-binding pocket of the PDGFR kinase domain with high affinity. This direct competition with endogenous ATP prevents the phosphorylation of the receptor, effectively blocking the initiation of the downstream signaling cascade.
Quantitative Data
The inhibitory activity of this compound has been quantified against various kinases and cancer cell lines. The following tables summarize the available data for easy comparison.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| PDGF-RTK | 2[1][2][4] |
| PDGFRβ | 4.2[1][2][4][7] |
| PDGFRα | 45[1][2][4][7] |
| c-Abl | 22[1][8][9] |
| Lck | 100[8][9] |
| c-Src | 185[8][9] |
| Fyn | 378[8][9] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant Melanoma | 0.007[2] |
| LnCAP | Prostate Carcinoma | 0.009[2] |
| H460 | Non-Small Cell Lung Cancer | 0.010[2] |
| LoVo | Colon Adenocarcinoma | 0.017[2] |
| PC3 | Prostate Adenocarcinoma | 0.027[2] |
| T47D | Ductal Carcinoma | 0.032[2] |
Experimental Protocols
The following sections provide representative methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay (PDGFRβ)
This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method to determine the in vitro inhibitory activity of this compound against PDGFRβ.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
96-well microtiter plates
-
This compound
-
ATP
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
Procedure:
-
Coat a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Add the recombinant PDGFRβ kinase to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Wash the plate to remove ATP and unbound reagents.
-
Add the anti-phosphotyrosine-HRP antibody and incubate at room temperature.
-
Wash the plate thoroughly.
-
Add the TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cellular Anti-proliferative Assay
This protocol outlines a common method, the MTT assay, to assess the anti-proliferative effects of this compound on a cancer cell line (e.g., LoVo).
Materials:
-
LoVo human colon adenocarcinoma cell line
-
Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
CO₂ incubator
Procedure:
-
Seed LoVo cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Human Tumor Xenograft Study
This section describes a representative protocol for evaluating the in vivo efficacy of this compound in a nude mouse xenograft model using the human LoVo colon cancer cell line.[10]
Materials:
-
Athymic nude mice (e.g., BALB/c nu/nu)
-
LoVo human colon adenocarcinoma cell line
-
Matrigel
-
This compound
-
Vehicle solution for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant LoVo cells, typically mixed with Matrigel, into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at various dose levels (e.g., 25, 50, and 100 mg/kg) to the treatment groups, and the vehicle solution to the control group, typically twice daily.[10]
-
Measure tumor dimensions with calipers at regular intervals throughout the study.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for downstream signaling markers like phosphorylated PLCγ1).[10]
-
Analyze the data to determine the dose-dependent effect of this compound on tumor growth inhibition.
PDGFR Signaling Pathway
The binding of PDGF ligands to PDGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins containing SH2 domains, leading to the activation of multiple downstream pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which collectively promote cell proliferation, survival, and migration.
Conclusion
This compound is a well-characterized ATP-competitive inhibitor of PDGFR with potent anti-proliferative and anti-angiogenic activities. The data and methodologies presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals working with this compound or in the broader field of tyrosine kinase inhibitors. The demonstrated efficacy of this compound in preclinical models underscores the therapeutic potential of targeting the PDGFR signaling pathway in oncology.
References
- 1. PDGFR beta Kinase Enzyme System Application Note [promega.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. promega.com [promega.com]
- 4. promega.jp [promega.jp]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 9. Isoform- and phosphorylation-specific multiplexed quantitative pharmacodynamics of drugs targeting PI3K and MAPK signaling in xenograft models and clinical biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
JNJ-10198409: A Technical Guide to its Role in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-10198409 is a potent and selective, orally active, ATP-competitive inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] With significant activity against both PDGFR-α and PDGFR-β, this compound has demonstrated anti-angiogenic and anti-proliferative properties in preclinical models.[1] This technical guide provides an in-depth analysis of the known and potential roles of this compound in modulating the complex tumor microenvironment (TME). The TME, a dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix, plays a critical role in tumor progression, metastasis, and response to therapy. Understanding how this compound influences this environment is crucial for its clinical development and for identifying potential combination therapies.
Core Mechanism of Action
This compound primarily exerts its effects through the competitive inhibition of ATP binding to the kinase domain of PDGFR. This disrupts the downstream signaling cascades that promote cell proliferation and survival. In addition to its potent inhibition of PDGFR, this compound also shows activity against other kinases, including c-Abl, c-Src, and Fyn.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data available for this compound, providing a clear comparison of its activity across different assays and models.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) |
| PDGF-RTK | 2 |
| PDGFR-β | 4.2 |
| PDGFR-α | 45 |
| c-Abl | 22 |
| Lck | 100 |
| c-Src | 185 |
| Fyn | 378 |
Source:
Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 0.007 |
| LnCAP | Prostate Cancer | 0.009 |
| H460 | Lung Cancer | 0.010 |
| LoVo | Colon Cancer | 0.017 |
| PC3 | Prostate Cancer | 0.027 |
| T47D | Breast Cancer | 0.032 |
Source:[1]
Table 3: In Vivo Anti-tumor Efficacy of this compound in a Human LoVo Colon Cancer Xenograft Model
| Dose (mg/kg, p.o.) | Inhibition of Mean Final Tumor Area (%) |
| 25 | 15 |
| 50 | 64 |
| 100 | 91 |
Source:[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assessing the impact of this compound on the tumor microenvironment.
Protocol 1: In Vivo Xenograft Study for Anti-Tumor Efficacy
Objective: To evaluate the in vivo anti-tumor activity of this compound in a human tumor xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Human cancer cell line (e.g., LoVo)
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture LoVo cells in appropriate media until they reach 80-90% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally at specified doses (e.g., 25, 50, 100 mg/kg) once or twice daily.
-
Administer the vehicle control to the control group on the same schedule.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a specific size), euthanize the mice.
-
-
Tumor Excision and Analysis:
-
Excise tumors, measure their final weight and volume.
-
A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot for p-PLCγ1) and another portion fixed in formalin for immunohistochemistry.[1]
-
Protocol 2: Immunohistochemistry for Phosphorylated PLCγ1
Objective: To assess the in vivo pharmacodynamic activity of this compound by measuring the phosphorylation status of a key downstream effector in the PDGFR signaling pathway.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Primary antibodies: anti-pan-PLCγ1 and anti-phospho-PLCγ1
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope and image analysis software
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize tumor sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer.
-
-
Blocking and Antibody Incubation:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a serum-based blocking solution.
-
Incubate sections with the primary antibody (anti-pan-PLCγ1 or anti-phospho-PLCγ1) overnight at 4°C.
-
-
Detection and Visualization:
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, resulting in a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Imaging and Analysis:
-
Acquire images of the stained sections using a brightfield microscope.
-
Use image analysis software to quantify the intensity of pan-PLCγ1 and phospho-PLCγ1 staining. The ratio of phospho-PLCγ1 to pan-PLCγ1 can be used as a measure of PDGFR pathway inhibition.[1]
-
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize and quantify the different immune cell populations within the tumor microenvironment following treatment with this compound.
Materials:
-
Freshly excised tumors
-
RPMI-1640 medium
-
Collagenase IV and DNase I
-
FACS buffer (PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Mince the tumor tissue into small pieces and digest in a solution of RPMI, collagenase IV, and DNase I for 30-60 minutes at 37°C.[2]
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer if necessary.
-
-
Cell Staining:
-
Stain the cells with a fixable viability dye to exclude dead cells from the analysis.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers of different immune cell populations for 30 minutes on ice.
-
If necessary, perform intracellular staining for markers like FoxP3 (for regulatory T cells) using a fixation/permeabilization kit.[2]
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to gate on different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, macrophages, myeloid-derived suppressor cells) and quantify their abundance as a percentage of total live cells or CD45+ cells.
-
Impact on the Tumor Microenvironment: Current Understanding and Future Directions
While direct studies on the comprehensive effects of this compound on the TME are limited, its mechanism of action as a potent PDGFR inhibitor allows for informed hypotheses based on the known roles of PDGFR signaling in the TME.
Cancer-Associated Fibroblasts (CAFs): PDGFR signaling is a key driver of CAF activation and function.[3] CAFs contribute to tumor progression by secreting growth factors, remodeling the extracellular matrix to facilitate invasion, and creating an immunosuppressive environment. By inhibiting PDGFR, this compound has the potential to "normalize" the tumor stroma, reducing the pro-tumorigenic activity of CAFs.
Pericytes and Angiogenesis: Pericytes, which express high levels of PDGFR-β, are crucial for the stabilization of newly formed blood vessels. Inhibition of PDGFR signaling by this compound can disrupt pericyte function, leading to destabilized and leaky tumor vasculature. This not only has a direct anti-angiogenic effect but may also improve the delivery of other therapeutic agents to the tumor.
Immune Modulation: The impact of selective PDGFR inhibition on the tumor immune landscape is an area of active investigation. By altering the stromal and vascular components of the TME, this compound may indirectly influence the infiltration and function of various immune cells. For instance, a less dense and fibrotic stroma could facilitate the infiltration of cytotoxic T lymphocytes. Furthermore, some tyrosine kinase inhibitors have been shown to directly modulate the function of immune cells, such as reducing the number of immunosuppressive regulatory T cells and myeloid-derived suppressor cells.[4] Future studies should focus on elucidating the specific effects of this compound on different immune cell subsets within the TME.
Conclusion
This compound is a potent PDGFR inhibitor with demonstrated anti-proliferative and anti-tumor activity. While its direct effects on tumor cells are well-characterized, its role in modulating the broader tumor microenvironment presents a compelling area for further research. By targeting key stromal components like CAFs and pericytes, and potentially altering the immune landscape, this compound may offer therapeutic benefits beyond direct tumor cell killing. A deeper understanding of these TME-modulating effects will be critical for optimizing its clinical use, both as a monotherapy and in combination with other anti-cancer agents, including immunotherapy. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
JNJ-10198409: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-10198409 is a potent, orally active, and ATP-competitive inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase.[1][2] With a dual mechanism of action encompassing both anti-angiogenic and anti-proliferative properties, this compound has emerged as a valuable tool for basic research in oncology and related fields. This document provides an in-depth technical guide on this compound, summarizing its biochemical activity, cellular effects, and in vivo efficacy. Detailed experimental protocols are provided to facilitate its application in a laboratory setting.
Introduction
This compound is a selective inhibitor of the PDGFR family of receptor tyrosine kinases.[1] The aberrant activation of PDGFR signaling is a key driver in the pathogenesis of various solid tumors, promoting tumor growth, angiogenesis, and metastasis. This compound competitively binds to the ATP-binding site of the PDGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] This inhibitory action leads to the suppression of tumor cell proliferation and the disruption of tumor neovasculature.
Quantitative Data
The inhibitory activity of this compound has been characterized against a panel of protein kinases, and its anti-proliferative effects have been demonstrated in various human cancer cell lines.
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (nM) |
| PDGF-RTK | 2 |
| PDGFR-β | 4.2[1] |
| PDGFR-α | 45 |
| c-Abl | 22[3] |
| Lck | 100[3] |
| c-Src | 185[3] |
| Fyn | 378[3] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant Melanoma | 0.007 |
| LNCaP | Prostate Carcinoma | 0.009 |
| H460 | Lung Carcinoma | 0.010 |
| LoVo | Colon Adenocarcinoma | 0.017 |
| PC3 | Prostate Adenocarcinoma | 0.027 |
| T47D | Breast Ductal Carcinoma | 0.032 |
Signaling Pathways and Experimental Workflows
PDGFR Signaling Pathway Inhibition by this compound
This compound exerts its effects by blocking the PDGFR signaling cascade. Upon binding of its ligand, PDGF, the PDGFR undergoes dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules, including Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 initiates a cascade that ultimately leads to cell proliferation, migration, and survival. This compound, by inhibiting the initial receptor phosphorylation, effectively shuts down this entire pathway.
Caption: Inhibition of the PDGFR signaling pathway by this compound.
Experimental Workflow for In Vivo Efficacy Studies
The in vivo anti-tumor activity of this compound is typically evaluated using a xenograft model. Human tumor cells are implanted into immunocompromised mice, and once tumors are established, the mice are treated with this compound. Tumor growth is monitored over time, and at the end of the study, tumors are often excised for further analysis, such as immunohistochemistry for pharmacodynamic markers.
Caption: Workflow for a typical in vivo xenograft study with this compound.
Experimental Protocols
The following are representative protocols for key experiments involving this compound.
In Vitro PDGFR Kinase Assay
This protocol describes a radiometric method to determine the in vitro inhibitory activity of this compound against PDGFR-β.
Materials:
-
Recombinant human PDGFR-β (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MnCl₂, 10 mM Mg-acetate, 0.03% Triton X-100)
-
This compound stock solution (in DMSO)
-
Phosphoric acid (0.5%)
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a reaction plate, add the PDGFR-β enzyme, the poly(Glu, Tyr) substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at room temperature for 40 minutes.[4]
-
Stop the reaction by adding 0.5% phosphoric acid.[4]
-
Spot an aliquot of the reaction mixture onto filter paper.
-
Wash the filter paper four times with 0.425% phosphoric acid and once with ethanol.[4]
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT assay to measure the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., LoVo)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[5]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
In Vivo Human Tumor Xenograft Study
This protocol describes a subcutaneous xenograft model using LoVo human colon cancer cells in nude mice to evaluate the in vivo efficacy of this compound.
Materials:
-
LoVo human colon adenocarcinoma cells
-
Athymic nude mice (e.g., BALB/c nude)
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest LoVo cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.[2]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25, 50, or 100 mg/kg) or vehicle to the respective groups via oral gavage twice daily.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Continue treatment for the duration of the study (e.g., 14-21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for phosphorylated PLCγ1).
Conclusion
This compound is a well-characterized and potent inhibitor of PDGFR tyrosine kinase with demonstrated anti-proliferative and anti-angiogenic activities. Its selectivity profile and oral bioavailability make it a valuable research tool for investigating the role of PDGFR signaling in cancer and other diseases. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies. As with any experimental work, optimization of these protocols for specific cell lines and animal models may be necessary.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 2. researchhub.com [researchhub.com]
- 3. chondrex.com [chondrex.com]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Unraveling the Dual-Mechanism of JNJ-10198409: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-10198409 is a potent, orally active, small molecule inhibitor characterized by a dual mechanism of action: direct antiproliferative effects on tumor cells and anti-angiogenic activity.[1][2][3] This technical guide provides an in-depth exploration of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. The primary molecular target of this compound is the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase family, with high affinity for PDGFR-β.[3][4] By competitively inhibiting ATP binding to the kinase domain, this compound effectively blocks downstream signaling cascades crucial for both tumor cell growth and the formation of new blood vessels that supply tumors.[2][5]
Core Mechanism of Action: A Dual Approach to Cancer Therapy
The therapeutic strategy of this compound is founded on a two-pronged attack against cancer progression:
-
Anti-angiogenic Effect: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[6][7] Platelet-Derived Growth Factor-BB (PDGF-BB) signaling through its receptor, PDGFR-β, plays a pivotal role in the later stages of angiogenesis by recruiting pericytes and smooth muscle cells to stabilize newly formed microvessels.[2][6] this compound potently inhibits PDGFR-β, thereby disrupting this recruitment and maturation process, leading to a poorly formed and leaky tumor vasculature, ultimately inhibiting tumor growth.[2][3]
-
Antiproliferative Effect: In addition to its anti-angiogenic properties, this compound exerts a direct antiproliferative effect on various human tumor cell lines.[1][2] This is achieved through the inhibition of PDGFR and other related tyrosine kinases that can drive tumor cell growth and survival.[1][4] By blocking these signaling pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells.[5]
Quantitative Data
The following tables summarize the in vitro inhibitory and antiproliferative activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| PDGF-RTK (overall) | 2[1] |
| PDGFR-β | 4.2[1][3] |
| PDGFR-α | 45[1][3] |
| c-Abl | 22[1][4] |
| Lck | 100[4] |
| c-Src | 185[4] |
| Fyn | 378[4] |
Table 2: In Vitro Antiproliferative Activity of this compound
| Human Tumor Cell Line | Cell Type | IC50 (µM) |
| A375 | Melanoma | 0.007[2] |
| LnCAP | Prostate Cancer | 0.009[2] |
| H460 | Lung Cancer | 0.010[2] |
| LoVo | Colon Cancer | 0.017[2] |
| PC3 | Prostate Cancer | 0.027[2] |
| T47D | Breast Cancer | 0.032[2] |
Table 3: In Vivo Efficacy of this compound in a LoVo Human Colon Cancer Xenograft Model
| Treatment Group (Oral Administration) | Tumor Growth Inhibition (%) |
| 25 mg/kg | 15[2] |
| 50 mg/kg | 64[2] |
| 100 mg/kg | 91[2] |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action: PDGFR Signaling Inhibition
Caption: this compound inhibits PDGFR signaling.
Experimental Workflow: In Vitro Kinase Inhibition Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
Methodological & Application
JNJ-10198409: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-10198409 is a potent, orally active, and ATP-competitive inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3] It demonstrates significant anti-angiogenic and anti-proliferative activities by targeting both PDGFR-α and PDGFR-β kinases.[4] This document provides detailed application notes and protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| PDGF-RTK | 2 | Kinase Assay |
| PDGFR-β | 4.2 | Kinase Assay |
| PDGFR-α | 45 | Kinase Assay |
| c-Abl | 22 | Kinase Assay |
| Lck | 100 | Kinase Assay |
| c-Src | 185 | Kinase Assay |
| Fyn | 378 | Kinase Assay |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[5][3][6][7]
Anti-proliferative Activity of this compound in Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 0.007 |
| LNCaP | Prostate Cancer | 0.009 |
| H460 | Lung Cancer | 0.010 |
| LoVo | Colon Cancer | 0.017 |
| PC3 | Prostate Cancer | 0.027 |
| T47D | Breast Cancer | 0.032 |
IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.[4]
Signaling Pathway
This compound acts as an ATP-competitive inhibitor of PDGFR, a receptor tyrosine kinase. Inhibition of PDGFR blocks downstream signaling pathways, including the phosphorylation of PLCγ1, Akt, and Erk1/2, which are crucial for cell proliferation, survival, and angiogenesis.[8]
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.
Experimental Protocols
PDGFR-β Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kinase assay kits.
Materials:
-
This compound
-
Recombinant human PDGFR-β kinase
-
Poly(Glu,Tyr) 4:1 as substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of a solution containing PDGFR-β kinase and substrate to each well.
-
Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the anti-proliferative effects of this compound.
Materials:
-
Human tumor cell lines (e.g., LoVo, A375)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow the cells to attach and grow for 24 hours at 37°C in a humidified CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of PLCγ1 Phosphorylation
This protocol is for detecting the inhibition of PDGFR downstream signaling by this compound.
Materials:
-
Human tumor cell line expressing PDGFR (e.g., NIH3T3 cells)
-
Cell culture medium
-
This compound
-
PDGF-BB ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total PLCγ1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-PLCγ1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total PLCγ1.
-
Quantify the band intensities to determine the dose-dependent inhibition of PLCγ1 phosphorylation by this compound.
References
- 1. promega.com [promega.com]
- 2. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. promega.jp [promega.jp]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. PDGFR beta Kinase Enzyme System Application Note [promega.sg]
Application Notes and Protocols for JNJ-10198409 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-10198409 is a potent and selective, orally active, and ATP-competitive inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2] It demonstrates a dual mechanism of action, exhibiting both anti-angiogenic and tumor cell antiproliferative activities.[1][2] This document provides detailed application notes and protocols for the use of this compound in cell culture-based assays, focusing on assessing its antiproliferative effects and its impact on intracellular signaling pathways.
Mechanism of Action
This compound primarily targets the PDGFR family of receptor tyrosine kinases. It is a potent inhibitor of PDGFRβ and PDGFRα, with IC50 values of 4.2 nM and 45 nM, respectively. By competitively binding to the ATP-binding site of the kinase domain, this compound blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades. One of the key downstream signaling molecules affected is Phospholipase C gamma 1 (PLCγ1). Inhibition of PDGFR by this compound leads to a reduction in the phosphorylation of PLCγ1, which can be used as a biomarker for target engagement.[3] The compound also shows activity against other kinases such as c-Abl, Lck, c-Src, and Fyn at higher concentrations.
Data Presentation
In Vitro Antiproliferative Activity of this compound
This compound has shown potent antiproliferative activity against a range of human tumor cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant Melanoma | 0.007 |
| LNCaP | Prostate Carcinoma | 0.009 |
| H460 | Non-Small Cell Lung Cancer | 0.010 |
| LoVo | Colon Adenocarcinoma | 0.017 |
| PC3 | Prostate Adenocarcinoma | 0.027 |
| T47D | Breast Ductal Carcinoma | 0.032 |
Data compiled from MedChemExpress.[3]
Kinase Inhibition Profile of this compound
The inhibitory activity of this compound against various protein kinases is detailed below.
| Kinase | IC50 (nM) |
| PDGFR-RTK | 2 |
| PDGFRβ | 4.2 |
| c-Abl | 22 |
| PDGFRα | 45 |
| Lck | 100 |
| c-Src | 185 |
| Fyn | 378 |
Data compiled from R&D Systems and MedChemExpress.[2]
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol outlines the general procedure for culturing cell lines to be used in experiments with this compound. The example provided is for LoVo cells.
Materials:
-
LoVo (ATCC® CCL-229™) or other selected cell line
-
F-12K Medium (for LoVo cells) or recommended medium for the specific cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other necessary sterile plasticware
Procedure:
-
Complete Growth Medium Preparation: Prepare the complete growth medium by supplementing the basal medium with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin solution. For LoVo cells, use F-12K medium.
-
Cell Thawing and Plating: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Plate the cells in a suitable culture flask.
-
Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Monitor cell growth and change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin by adding complete growth medium, and gently pipette to create a single-cell suspension. Centrifuge the cells, resuspend the pellet in fresh medium, and seed new flasks at the desired density.
Protocol 2: In Vitro Cell Proliferation Assay (IC50 Determination)
This protocol describes a method to determine the IC50 of this compound using a luminescent cell viability assay, such as the CellTiter-Glo® assay.
Materials:
-
Cells in culture (e.g., LoVo, PC3, etc.)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete growth medium to achieve the desired final concentrations for the assay.
-
Cell Seeding: Harvest cells and perform a cell count. Seed the cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: After the 24-hour incubation, add 100 µL of the this compound serial dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 3: Western Blot Analysis of PLCγ1 Phosphorylation
This protocol details the procedure to assess the effect of this compound on the phosphorylation of PLCγ1 in LoVo cells.
Materials:
-
LoVo cells
-
This compound
-
PDGF-BB ligand
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-PLCγ1 and rabbit anti-pan-PLCγ1
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed LoVo cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 24 hours. Pre-treat the cells with varying concentrations of this compound (e.g., 0.001-1.0 µM) for 1 hour.[3] Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (phospho-PLCγ1 or pan-PLCγ1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-PLCγ1 signal to the pan-PLCγ1 signal to determine the effect of this compound on PLCγ1 phosphorylation.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for IC50 determination.
Caption: Western blot workflow for PLCγ1 phosphorylation.
References
Application Notes and Protocols for JNJ-10198409 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-10198409 is a potent, orally active, and selective ATP-competitive inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase.[1][2][3][4] It exhibits a dual mechanism of action, targeting both tumor cell proliferation and angiogenesis, making it a compound of significant interest for cancer research.[1][5][6] this compound has demonstrated efficacy in preclinical in vivo xenograft models, and these application notes provide a detailed overview of its use, including its mechanism of action, protocols for in vivo studies, and key quantitative data.
Mechanism of Action
This compound primarily targets the PDGFR family of receptor tyrosine kinases, with high affinity for PDGFR-β (IC50 = 4.2 nM) and PDGFR-α (IC50 = 45 nM).[1][3][7] By competitively binding to the ATP pocket of the kinase domain, it inhibits autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell growth and survival.[2][5] Key signaling molecules inhibited by this compound include Akt, Erk 1/2, and Phospholipase C gamma 1 (PLCγ1).[5][8] The inhibition of these pathways leads to a G2/M cell cycle block and caspase-dependent apoptosis in tumor cells.[5] Furthermore, its anti-angiogenic effects are mediated through the inhibition of PDGFR signaling in pericytes, which are essential for the stabilization of newly formed blood vessels.[6] this compound also shows activity against other kinases such as c-Abl and c-Src.[7]
Quantitative Data
In Vitro Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity across a range of human tumor cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 0.007[6] |
| LnCaP | Prostate | 0.009[6] |
| H460 | Lung | 0.010[6] |
| LoVo | Colon | 0.017[6] |
| PC3 | Prostate | 0.027[6] |
| T47D | Breast | 0.032[6] |
In Vivo Efficacy in LoVo Colon Cancer Xenograft Model
In a xenograft model using LoVo human colon cancer cells in nude mice, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[6][8]
| Treatment Group (mg/kg, b.i.d.) | Mean Final Tumor Area Inhibition (%) |
| 25 | 15[6] |
| 50 | 64[6] |
| 100 | 91[6] |
Experimental Protocols
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a typical workflow for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.
1. Cell Culture and Animal Model
-
Cell Line: LoVo human colon cancer cells are a suitable model.[8] Other cell lines with low IC50 values for this compound may also be considered.
-
Animal Model: Athymic nude mice are commonly used for xenograft studies.[8]
-
Acclimation: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.
2. Tumor Implantation
-
Harvest cultured tumor cells during the logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., serum-free medium with Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. Drug Preparation and Administration
-
Formulation: Prepare a suspension of this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dosing: Administer this compound orally, twice daily (b.i.d.), at doses ranging from 25 to 100 mg/kg.[8] The control group should receive the vehicle only.
-
Duration: Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a specified endpoint.
5. Efficacy and Pharmacodynamic Endpoints
-
Tumor Growth Inhibition: Continue to monitor tumor volume and body weight throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, euthanize the animals and excise the tumors.[6]
-
Fix a portion of the tumor tissue in formalin and embed in paraffin for immunohistochemical (IHC) analysis.
-
Use antibodies specific for total PLCγ1 and phosphorylated PLCγ1 (ph-PLCγ1) to assess target engagement.[8]
-
Quantify the IHC staining intensities to determine the ratio of ph-PLCγ1 to total PLCγ1.[8] A dose-dependent decrease in this ratio indicates effective target inhibition in vivo.[8]
-
6. Data Analysis
-
Analyze tumor growth data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to determine the significance of tumor growth inhibition in the treated groups compared to the control group.
-
Statistically analyze the pharmacodynamic data to confirm a dose-dependent effect on the target.
Conclusion
This compound is a promising dual-action anticancer agent with well-documented preclinical efficacy in xenograft models. The protocols and data presented here provide a comprehensive guide for researchers planning to utilize this compound in their in vivo studies. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for the evaluation of this and other similar targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound [bio-gems.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JNJ 10198409 | PDGFR | Tocris Bioscience [tocris.com]
- 8. Validation of in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-10198409: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-10198409 is a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2] It functions as an ATP-competitive inhibitor, effectively blocking the signaling cascades downstream of PDGFR activation.[1][2] This compound has demonstrated significant anti-proliferative and anti-angiogenic activities, making it a valuable tool for research in oncology and other fields where PDGFR signaling is implicated. These application notes provide detailed information on the solubility of this compound in commonly used laboratory solvents, protocols for its preparation and storage, and an overview of its mechanism of action within the PDGFR signaling pathway.
Solubility Data
The solubility of this compound can vary slightly between different batches and suppliers. The following table summarizes the reported solubility data in Dimethyl Sulfoxide (DMSO) and Ethanol. It is always recommended to consult the batch-specific certificate of analysis for the most accurate information.
| Solvent | Concentration (Molar) | Concentration (Mass) | Notes |
| DMSO | ~20 mM to 256.13 mM[3] | ~6.5 mg/mL to 83.33 mg/mL[4][5] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[4][5] Sonication may be required to achieve complete dissolution.[3] |
| Ethanol | ~100 mM | ~33 mg/mL[4][5] | - |
Molecular Weight of this compound: 325.34 g/mol
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Determine the Desired Stock Concentration: Based on the solubility data, decide on a convenient stock concentration (e.g., 10 mM or 20 mM).
-
Calculate the Required Mass: Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Weigh the Compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add Solvent: Add the appropriate volume of DMSO or ethanol to the vial.
-
Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure no solid particles remain.
-
-
Sterilization (Optional): If required for cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the solvent used.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Note on "In Vivo" Formulations: For animal studies, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of PDGFRα and PDGFRβ.[1] The binding of PDGF ligands to their receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers several downstream signaling cascades, including the Ras-MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell proliferation, migration, and survival. By blocking the ATP-binding site of the PDGFR kinase domain, this compound prevents this initial phosphorylation event, thereby inhibiting the downstream signaling pathways.
Caption: this compound inhibits PDGFR signaling pathways.
Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a typical workflow for evaluating the effect of this compound on cell proliferation.
Caption: Workflow for a cell proliferation assay with this compound.
References
Application Notes and Protocols: JNJ-10198409 Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and storage of stock solutions of JNJ-10198409, a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Compound Information
| Property | Value |
| Chemical Name | N-(3-Fluorophenyl)-1,4-dihydro-6,7-dimethoxyindeno[1,2-c]pyrazol-3-amine |
| Molecular Formula | C₁₈H₁₆FN₃O₂ |
| Molecular Weight | 325.34 g/mol [1][2][3] |
| CAS Number | 627518-40-5[1][2][3] |
Solubility Data
This compound is soluble in organic solvents but insoluble in water.[2] The choice of solvent is critical for preparing a stable stock solution. The following table summarizes the reported solubility data. It is highly recommended to use fresh, anhydrous solvents, as moisture can reduce the solubility of the compound, particularly in DMSO.[2]
| Solvent | Reported Solubility | Notes |
| DMSO | 20 mM[1] | Some sources report higher concentrations (e.g., 65 mg/mL or ~199.8 mM[2], 83.33 mg/mL or ~256.1 mM[4]) and may require ultrasonication to fully dissolve.[4] It is noted that hygroscopic DMSO can significantly impact solubility, so using a fresh, unopened container is recommended.[5] |
| Ethanol | 100 mM[1] | Another source reports a solubility of 33 mg/mL.[2] |
| Water | Insoluble[2] | Not a suitable solvent for stock solution preparation. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.25 mg of this compound (Molecular Weight = 325.34 g/mol ).
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]
-
Label and Store: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at the recommended temperature (see Section 4).
Storage and Stability
Proper storage is critical to maintain the integrity of this compound. The solid powder and stock solutions have different storage requirements.
| Form | Storage Temperature | Stability | Special Precautions |
| Solid Powder | -20°C[1][3][6] | Up to 3 years[2][4] | Keep away from direct sunlight.[3] |
| Stock Solution in Solvent | -80°C | Up to 1 year[2] or 6 months[4] | Recommended for long-term storage. Aliquoting is crucial to avoid freeze-thaw cycles.[2][5] |
| -20°C | Up to 1 month[2][4][5] | Suitable for short-term storage. |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the primary signaling pathway inhibited by this compound and the experimental workflow for stock solution preparation.
Caption: PDGFR Signaling Pathway Inhibition by this compound.
References
Application Notes and Protocols for JNJ-10198409 in Cardiomyocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-10198409 is a potent small molecule inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs), with IC₅₀ values of 4.2 nM and 45 nM for PDGFRβ and PDGFRα, respectively.[1][2] It also exhibits inhibitory activity against other kinases such as c-Abl, Lck, c-Src, and Fyn.[1][2] In the context of regenerative medicine, this compound has gained prominence as a key component of a nine-compound cocktail (9C) capable of directly reprogramming human fibroblasts into functional cardiomyocyte-like cells.[1] This chemical-only approach offers a promising alternative to genetic methods for generating cardiomyocytes for research, drug screening, and potential therapeutic applications.
These application notes provide a detailed protocol for the use of this compound within the 9C cocktail for the transdifferentiation of human fibroblasts into cardiomyocyte-like cells, based on the seminal work by Cao et al. (2016) in Science.[1]
Principle of the Method
The direct conversion of fibroblasts into cardiomyocytes using the 9C cocktail is a multi-step process that mimics key stages of embryonic heart development. The protocol involves three main phases:
-
Initiation Phase: Human fibroblasts are treated with the 9C medium containing this compound. This phase is designed to epigenetically prime the cells and initiate the downregulation of the fibroblast gene program. This compound, by inhibiting PDGFR signaling, plays a crucial role in accelerating the suppression of fibrotic gene expression, a critical step in erasing the fibroblast identity.[1][3][4]
-
Induction Phase: The primed cells are then cultured in a Cardiac Induction Medium (CIM) containing growth factors and other small molecules that promote differentiation towards a cardiac lineage.
-
Maturation Phase: Finally, the cells are maintained in a specific maturation medium to enhance the development of cardiomyocyte-like characteristics, including spontaneous contractions and organized sarcomeric structures.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes of the fibroblast-to-cardiomyocyte transdifferentiation protocol using the 9C cocktail.
| Parameter | Value | Reference |
| Reprogramming Efficiency | ||
| cTnT-positive cells (Day 30) | 6.6 ± 0.4% | [2] |
| Beating Clusters (9C vs. 7C) | Increased Yield | [5] |
| Functional Characteristics | ||
| Spontaneous Contractions | Uniformly observed in ciCMs | [1] |
| Electrophysiological Properties | Resemble human cardiomyocytes | [1] |
| Transcriptome Analysis | Similar to human cardiomyocytes | [1] |
| Epigenetic Profile | Similar to human cardiomyocytes | [1] |
Experimental Protocols
Materials and Reagents
-
Human Foreskin Fibroblasts (HFFs)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
DMEM/M199 (4:1) basal medium
-
B-27 Supplement
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
9C Small Molecule Cocktail:
-
CHIR99021
-
A-83-01
-
BIX-01294
-
AS-8351
-
SC1
-
Y-27632
-
OAC2
-
SU-16f
-
This compound
-
-
Cardiac Induction Medium (CIM) Components:
-
Activin A
-
BMP4
-
VEGF
-
CHIR99021
-
-
Human cardiomyocyte-conditioned medium (for maturation)
-
Tissue culture plates (gelatin-coated)
-
Standard cell culture incubator (37°C, 5% CO₂)
Stock Solutions
Prepare stock solutions of all small molecules in a suitable solvent (e.g., DMSO) at a high concentration and store at -20°C or -80°C as recommended.
Detailed Protocol
Step 1: Seeding of Human Fibroblasts (Day -1)
-
Culture Human Foreskin Fibroblasts (HFFs) in Fibroblast Growth Medium.
-
The day before initiating the reprogramming, seed the HFFs onto gelatin-coated tissue culture plates at a density of 2 x 10⁴ cells per well of a 24-well plate.[6]
-
Incubate overnight at 37°C, 5% CO₂.
Step 2: Initiation Phase with 9C Medium (Day 0 - Day 6)
-
On Day 0, aspirate the fibroblast medium and replace it with the 9C Medium .[7][8]
-
9C Medium Composition:
-
Culture the cells in the 9C Medium for 6 days, replacing the medium every 2 days.
Step 3: Induction Phase with Cardiac Induction Medium (CIM) (Day 7 - Day 11)
-
On Day 7, aspirate the 9C Medium and replace it with the Cardiac Induction Medium (CIM) .[7][8]
-
CIM Composition:
-
Culture the cells in CIM for 5 days, replacing the medium every 2 days.
Step 4: Maturation Phase (Day 12 onwards)
-
On Day 12, aspirate the CIM and replace it with Maturation Medium .
-
Maturation Medium Composition:
-
Human cardiomyocyte-conditioned medium is recommended to aid maturation.[2]
-
Alternatively, a basal medium such as DMEM/M199 (4:1) with B-27 supplement can be used.
-
-
Maintain the cells in Maturation Medium, changing the medium every 2-3 days.
-
Observe the cells for the appearance of contracting clusters, typically starting around day 30.[5]
Signaling Pathways and Experimental Workflows
Caption: A three-step workflow for the chemical reprogramming of fibroblasts.
Caption: Key signaling pathways targeted by components of the 9C cocktail.
References
- 1. Conversion of human fibroblasts into functional cardiomyocytes by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Platelet-derived growth factor receptor-α is essential for cardiac fibroblast survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet-derived growth factor receptor-α is essential for cardiac fibroblast survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Less may be more: Using small molecules to reprogram human cells into functional cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized Protocol for Human Direct Cardiac Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Converting Fibroblasts into Cardiomyocytes Protocol | Tocris Bioscience [tocris.com]
- 8. resources.tocris.com [resources.tocris.com]
Application Notes and Protocols for Western Blot Analysis Following JNJ-10198409 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-10198409 is a potent and selective, orally active inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3] It functions as an ATP-competitive antagonist, effectively blocking the kinase activity of PDGFR, with high affinity for PDGFR-β (IC50 = 4.2 nM) and PDGFR-α (IC50 = 45 nM).[1][3][4] This inhibition disrupts downstream signaling cascades, leading to anti-angiogenic and anti-proliferative effects in various tumor cell lines.[5][6][7] Western blot analysis is a critical technique to elucidate the pharmacodynamic effects of this compound by quantifying the changes in protein expression and phosphorylation status of key signaling molecules. These application notes provide detailed protocols and expected outcomes for such analyses.
Mechanism of Action and Key Signaling Pathways
This compound targets the ATP-binding site within the tyrosine kinase domain of PDGFR.[2][5] Inhibition of PDGFR autophosphorylation prevents the recruitment and activation of downstream signaling proteins. Key pathways affected include:
-
PLCγ1 Pathway: PDGFR activation leads to the phosphorylation of Phospholipase C gamma 1 (PLCγ1). This compound treatment has been shown to decrease the phosphorylation of PLCγ1 in a dose-dependent manner.[6][8]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a crucial regulator of cell survival and proliferation, is a downstream effector of PDGFR. Inhibition by this compound leads to reduced phosphorylation of Akt.[5]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which governs cell growth and differentiation, is also modulated by PDGFR activity. Treatment with this compound results in decreased phosphorylation of Erk1/2.[5]
Data Presentation: Expected Effects of this compound on Protein Expression
The following tables summarize the anticipated quantitative changes in protein expression and phosphorylation following treatment with this compound, as determined by Western blot analysis.
Table 1: Effect of this compound on PLCγ1 Phosphorylation in LoVo Human Colon Cancer Cells [6]
| Treatment Concentration (µM) | Duration (hours) | Phospho-PLCγ1 (Normalized to Total PLCγ1) |
| 0 (Vehicle Control) | 24 | 1.00 |
| 0.001 | 24 | Reduced |
| 0.01 | 24 | Significantly Reduced |
| 0.1 | 24 | Markedly Reduced |
| 1.0 | 24 | Substantially Reduced |
Table 2: Effect of this compound on Akt and Erk1/2 Phosphorylation in Glioblastoma Cell Lines [5]
| Treatment | Phospho-Akt (Normalized to Total Akt) | Phospho-Erk1/2 (Normalized to Total Erk1/2) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (Effective Dose) | Reduced | Reduced |
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [bio-gems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cellgs.com [cellgs.com]
- 8. Validation of in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-10198409 Dose-Response in LoVo Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-10198409 is a potent and orally active inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2] It functions as an ATP-competitive inhibitor, demonstrating significant anti-angiogenic and antiproliferative activities. This document provides detailed application notes and protocols for determining the dose-response curve of this compound in the human colon adenocarcinoma cell line, LoVo.
Data Presentation
The antiproliferative activity of this compound in LoVo cells has been demonstrated to be dose-dependent. The half-maximal inhibitory concentration (IC50) has been reported to be 0.017 μM.[1] The following table summarizes the dose-response relationship.
| This compound Concentration (µM) | % Inhibition of LoVo Cell Proliferation (approx.) |
| 0.001 | Low |
| 0.01 | Moderate |
| 0.017 | 50 (IC50) |
| 0.1 | High |
| 1.0 | Very High |
Signaling Pathway
This compound exerts its effects by inhibiting the PDGFR signaling pathway. Upon binding of its ligand, PDGF, the PDGFR undergoes dimerization and autophosphorylation, creating docking sites for various signaling proteins. One key downstream effector is Phospholipase C gamma 1 (PLCγ1). Phosphorylated PLCγ1 initiates a signaling cascade that contributes to cell proliferation and survival. This compound blocks the initial autophosphorylation of PDGFR, thereby inhibiting the downstream phosphorylation of PLCγ1 and subsequent signaling events. In LoVo cells, this compound has been shown to cause a dose-dependent reduction in the phosphorylation of PLCγ1.[1]
Experimental Protocols
The following are detailed protocols for key experiments to determine the dose-response of this compound in LoVo cells.
LoVo Cell Culture Protocol
This protocol is for the routine culture and maintenance of the LoVo human colon adenocarcinoma cell line.
Materials:
-
LoVo cell line
-
Ham's F-12K medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (e.g., T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing Ham's F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of LoVo cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 6-8 mL of complete growth medium. Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Seeding: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new flask containing pre-warmed complete growth medium.
Cell Proliferation (MTT) Assay Protocol
This protocol describes how to perform a colorimetric MTT assay to assess the effect of this compound on LoVo cell proliferation.
Materials:
-
LoVo cells in logarithmic growth phase
-
This compound stock solution (e.g., in DMSO)
-
Complete growth medium
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest LoVo cells using trypsin and resuspend in complete growth medium. Count the cells and adjust the concentration to 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should typically range from 0.001 µM to 10 µM. Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
References
Application Notes and Protocols: Immunohistochemical Analysis of p-PLCγ1 Inhibition by JNJ-10198409
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of phosphorylated Phospholipase C gamma 1 (p-PLCγ1) and the evaluation of its inhibition by the compound JNJ-10198409.
Introduction
Phospholipase C gamma 1 (PLCγ1) is a critical enzyme in intracellular signal transduction, activated through phosphorylation by receptor tyrosine kinases (RTKs) such as the Platelet-Derived Growth Factor Receptor (PDGFR).[1] Upon activation, PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger a cascade of cellular processes including proliferation, migration, and survival.[1][2] Dysregulation of the PLCγ1 signaling pathway is implicated in various cancers, making it a key target for therapeutic intervention.[1][3]
This compound is a potent and selective inhibitor of PDGFR tyrosine kinase.[4] By blocking the activity of PDGFR, this compound prevents the downstream phosphorylation and activation of PLCγ1, thereby inhibiting tumor growth and angiogenesis.[4] Immunohistochemistry is a powerful technique to visualize and quantify the in-situ levels of both total PLCγ1 (pan-PLCγ1) and its activated, phosphorylated form (p-PLCγ1), providing a robust pharmacodynamic marker for the activity of compounds like this compound in preclinical models.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Antiproliferative Activity of this compound in Human Tumor Cell Lines [4]
| Cell Line | Tumor Type | IC₅₀ (µM) |
| LoVo | Colon Adenocarcinoma | 0.017 |
| PC3 | Prostate Carcinoma | 0.027 |
| H460 | Lung Carcinoma | 0.010 |
| A375 | Malignant Melanoma | 0.007 |
| LnCAP | Prostate Carcinoma | 0.009 |
| T47D | Breast Carcinoma | 0.032 |
Table 2: In Vivo Efficacy of this compound on Tumor Growth in a LoVo Human Colon Cancer Xenograft Model [4]
| Treatment Group (Oral Administration) | Dose (mg/kg, b.i.d.) | Mean Final Tumor Area Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 | 15 |
| This compound | 50 | 64 |
| This compound | 100 | 91 |
Table 3: Quantitative Analysis of p-PLCγ1/pan-PLCγ1 Ratio in LoVo Tumor Xenografts Following this compound Treatment
| Treatment Group (Oral Administration) | Dose (mg/kg, b.i.d.) | Ratio of p-PLCγ1 to pan-PLCγ1 Immunostaining (Normalized to Vehicle) |
| Vehicle Control | - | 1.00 |
| This compound | 25 | Statistically Significant Decrease |
| This compound | 50 | Statistically Significant Decrease |
| This compound | 100 | Statistically Significant Decrease |
Note: The D'Andrea et al. (2005) study demonstrated a dose-dependent, statistically significant decrease in the ratio of phosphorylated PLCγ1 to pan-PLCγ1. Specific numerical values for the ratios were not provided in the available abstracts.
Signaling Pathway and Experimental Workflow
Caption: PLCγ1 Signaling Pathway and Inhibition by this compound.
Caption: Immunohistochemistry Workflow for p-PLCγ1 Detection.
Experimental Protocols
In Vivo Tumor Xenograft Model
This protocol is based on the methodology used to evaluate this compound in a LoVo human colon cancer xenograft model.[4]
-
Cell Culture: Culture LoVo human colon adenocarcinoma cells in appropriate media until they reach the desired confluence for implantation.
-
Animal Model: Use athymic nude mice, which are immunocompromised and will not reject human tumor xenografts.
-
Tumor Implantation: Subcutaneously inject a suspension of LoVo cells (e.g., 5 x 10⁶ cells in a suitable buffer) into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Compound Administration: Prepare this compound in a suitable vehicle for oral gavage. Administer the compound twice daily (b.i.d.) at the desired doses (e.g., 25, 50, and 100 mg/kg). The vehicle control group should receive the vehicle only.
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Tissue Collection: At the end of the study, euthanize the mice and carefully excise the tumors.
-
Tissue Processing: Fix the tumors in 10% neutral buffered formalin for 24-48 hours, then process and embed in paraffin wax for subsequent immunohistochemical analysis.
Immunohistochemistry Protocol for p-PLCγ1 and pan-PLCγ1
This protocol provides a detailed procedure for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tumor tissue sections (5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody:
-
Rabbit anti-phospho-PLCγ1 (Tyr783) polyclonal antibody
-
Rabbit anti-pan-PLCγ1 polyclonal antibody
-
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2 changes, 5 minutes each). b. Immerse slides in 100% ethanol (2 changes, 3 minutes each). c. Immerse slides in 95% ethanol (1 change, 3 minutes). d. Immerse slides in 70% ethanol (1 change, 3 minutes). e. Rinse slides in deionized water.
-
Antigen Retrieval: a. Preheat a water bath or steamer to 95-100°C. b. Immerse slides in a staining dish containing Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0). c. Place the staining dish in the preheated water bath or steamer for 20-30 minutes. d. Allow the slides to cool in the buffer at room temperature for 20 minutes. e. Rinse slides in deionized water.
-
Peroxidase Block: a. Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. b. Rinse slides with PBS.
-
Blocking: a. Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary antibodies (anti-p-PLCγ1 or anti-pan-PLCγ1) in a suitable antibody diluent to their optimal concentration (optimization may be required, a starting point of 1:100 to 1:500 is common). b. Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse slides with PBS (3 changes, 5 minutes each). b. Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature. c. Rinse slides with PBS (3 changes, 5 minutes each).
-
Detection: a. Prepare the DAB substrate solution according to the manufacturer's instructions. b. Incubate the slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope. c. Rinse slides with deionized water to stop the reaction.
-
Counterstaining: a. Immerse slides in hematoxylin for 1-2 minutes. b. Rinse slides with deionized water. c. "Blue" the sections in a gentle stream of tap water or a bluing reagent. d. Rinse with deionized water.
-
Dehydration and Mounting: a. Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%). b. Clear the slides in xylene. c. Apply a coverslip using a permanent mounting medium.
-
Image Analysis and Quantification: a. Acquire digital images of the stained sections using a light microscope. b. Use image analysis software to quantify the staining intensity for both p-PLCγ1 and pan-PLCγ1 in serial sections from the same tumor. c. Calculate the ratio of p-PLCγ1 to pan-PLCγ1 staining intensity for each tumor to normalize the phosphorylation signal to the total amount of PLCγ1 protein present. This ratio serves as a quantitative measure of target engagement by this compound.
References
Application Notes and Protocols for Oral Administration of JNJ-10198409 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-10198409 is a potent, orally active, and ATP-competitive inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3] It demonstrates a dual mechanism of action, exhibiting both antiangiogenic and antiproliferative activities against tumor cells.[1][4] this compound has shown significant efficacy in preclinical mouse models, particularly in human tumor xenografts, by inhibiting the PDGFR signaling cascade.[5] A key downstream event in this pathway is the phosphorylation of Phospholipase C gamma 1 (PLCγ1), which serves as a valuable pharmacodynamic biomarker to confirm the in vivo activity of the compound.[5]
These application notes provide detailed protocols for the oral administration of this compound in a LoVo human colon cancer xenograft mouse model, including methods for evaluating its in vivo efficacy and pharmacodynamic effects.
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| PDGF-RTK | 2 |
| PDGFRβ | 4.2 |
| PDGFRα | 45 |
| c-Abl | 22 |
| Lck | 100 |
| c-Src | 185 |
| Fyn | 378 |
| Source: Data compiled from multiple sources.[1][6] |
In Vitro Antiproliferative Activity of this compound in Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 0.007 |
| LnCAP | Prostate | 0.009 |
| H460 | Lung | 0.010 |
| LoVo | Colon | 0.017 |
| PC3 | Prostate | 0.027 |
| T47D | Breast | 0.032 |
| Source: Data from in vitro studies.[5] |
In Vivo Efficacy of Oral this compound in a LoVo Xenograft Model
| Treatment Group (Oral Gavage, b.i.d.) | Inhibition of Final Tumor Area (%) |
| Vehicle Control | 0 |
| 25 mg/kg this compound | 15 |
| 50 mg/kg this compound | 64 |
| 100 mg/kg this compound | 91 |
| Source: Data from a human tumor nude mouse xenograft growth delay model.[5] |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of PDGFR tyrosine kinase activity. By competing with ATP for its binding site on the receptor, this compound prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. A critical downstream effector is PLCγ1, whose phosphorylation is a key step in the signal transduction cascade that leads to cell proliferation and angiogenesis. Inhibition of PLCγ1 phosphorylation serves as a direct biomarker of this compound's activity in tumor tissue.
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound solution suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the DMSO to the tube and vortex thoroughly to dissolve the compound.
-
Add the PEG300, Tween-80, and Saline to the tube in sequential order, vortexing well after each addition to ensure a homogenous solution.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
Prepare the dosing solution fresh daily.
LoVo Colon Cancer Xenograft Mouse Model
This protocol details the establishment of a subcutaneous LoVo tumor xenograft in immunodeficient mice.
Materials:
-
LoVo human colorectal adenocarcinoma cell line
-
Culture medium (e.g., F-12K Medium with 10% FBS)
-
Athymic BALB/c or similar immunodeficient mice (female, 10-12 weeks old)
-
Matrigel®
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Syringes (1 mL) with 27-gauge needles
-
Digital calipers
Procedure:
-
Culture LoVo cells according to standard cell culture protocols.
-
When cells are 80-90% confluent, harvest them using Trypsin-EDTA.
-
Wash the cells with PBS and perform a cell count using a hemocytometer and trypan blue to ensure high viability (>95%).
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 million LoVo cells) into the right flank of each mouse.
-
Monitor the mice for tumor formation. Tumors typically become palpable within 1-2 weeks.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
Oral Administration and Efficacy Study
This protocol describes the oral administration of this compound and the monitoring of tumor growth.
Materials:
-
Tumor-bearing mice (from Protocol 2)
-
Prepared this compound dosing solution (from Protocol 1)
-
Vehicle control solution
-
Animal scale
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Digital calipers
Procedure:
-
Weigh each mouse daily to monitor for toxicity and to calculate the precise dosing volume.
-
Administer this compound (e.g., 25, 50, or 100 mg/kg) or vehicle control via oral gavage twice daily (b.i.d.). The volume is typically 10 mL/kg.
-
To perform oral gavage, gently restrain the mouse and insert the gavage needle into the esophagus. Slowly dispense the solution.
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .
-
Continue treatment for the duration of the study (e.g., 14-21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Pharmacodynamic Analysis: Immunohistochemistry for Phospho-PLCγ1
This protocol provides a representative method for detecting the phosphorylation status of PLCγ1 in tumor tissues, a key biomarker for this compound activity.
Materials:
-
Excised tumors fixed in 10% neutral buffered formalin and embedded in paraffin (FFPE blocks)
-
Microtome
-
Microscope slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Heat source (pressure cooker, microwave, or water bath)
-
Hydrogen peroxide (3%)
-
Blocking serum (e.g., normal goat serum)
-
Primary antibodies:
-
Rabbit anti-phospho-PLCγ1 (specific for the phosphorylated form)
-
Rabbit anti-pan-PLCγ1 (detects total PLCγ1)
-
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Cut 5 µm sections from the FFPE tumor blocks and mount them on charged microscope slides.
-
Deparaffinize the sections by incubating in xylene, followed by rehydration through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Rinse slides with PBS.
-
Block non-specific antibody binding by incubating with a blocking serum for 1 hour at room temperature.
-
Incubate separate slides with either the anti-phospho-PLCγ1 or anti-pan-PLCγ1 primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber. Note: Optimal antibody concentration must be determined empirically.
-
Wash slides with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides with PBS.
-
Apply the DAB substrate solution and monitor for the development of a brown color.
-
Rinse with deionized water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through graded ethanol and clear with xylene.
-
Coverslip with a permanent mounting medium.
-
Analyze the slides using light microscopy. The intensity of the brown staining corresponds to the amount of target protein. A reduction in the ratio of phospho-PLCγ1 to pan-PLCγ1 staining in this compound-treated tumors compared to vehicle controls indicates target engagement.[5][6]
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. cellgs.com [cellgs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JNJ 10198409 | PDGFR | Tocris Bioscience [tocris.com]
Troubleshooting & Optimization
JNJ-10198409 Technical Support Center: Off-Target Effects on c-Abl and Src Kinases
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of JNJ-10198409 on c-Abl and Src kinases. Understanding these unintended interactions is critical for accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinases, with IC50 values of 4.2 nM and 45 nM for PDGFRβ and PDGFRα, respectively[1]. It is a dual-mechanism, antiangiogenic, and tumor cell antiproliferative agent[2][3][4].
Q2: What are the known off-target effects of this compound on c-Abl and Src kinases?
This compound exhibits inhibitory activity against c-Abl and c-Src kinases. The IC50 value for c-Abl is 22 nM, and for c-Src, it is 185 nM[1].
Q3: How can the off-target effects of this compound influence my experimental results?
If your experimental system (e.g., cell line, animal model) expresses active c-Abl or Src kinases, treatment with this compound may lead to phenotypes that are independent of PDGFR inhibition. This could result in misinterpretation of the compound's mechanism of action. For example, observed anti-proliferative effects could be a consequence of inhibiting c-Abl or Src, in addition to PDGFR.
Q4: My results with this compound are not consistent with pure PDGFR inhibition. What should I do?
First, verify the expression and activity of c-Abl and Src kinases in your model system. If they are active, consider using a more selective PDGFR inhibitor as a control to dissect the on-target versus off-target effects. Alternatively, you can use techniques like siRNA or CRISPR to knockdown c-Abl or Src and observe if the phenotype of this compound is altered.
Q5: Are there other known off-targets for this compound?
Yes, this compound also inhibits other kinases, including Lck (IC50 = 100 nM) and Fyn (IC50 = 378 nM)[1].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity or anti-proliferative effects at concentrations that should be specific for PDGFR. | Off-target inhibition of c-Abl or other kinases crucial for cell survival in your specific cell line. | 1. Perform a dose-response curve and compare with IC50 values for off-targets. 2. Use a structurally different PDGFR inhibitor with a distinct off-target profile as a control. 3. Assess the phosphorylation status of direct downstream targets of c-Abl and Src to confirm their inhibition. |
| Inconsistent results between different cell lines. | Differential expression and/or reliance on PDGFR, c-Abl, and Src signaling pathways among the cell lines. | 1. Characterize the expression levels and basal activity of PDGFR, c-Abl, and Src in each cell line using techniques like Western blot or qPCR. 2. Correlate the sensitivity to this compound with the kinase expression profile. |
| Phenotype does not match published data for PDGFR inhibition. | The observed phenotype is a composite effect of inhibiting multiple kinases. | 1. Consult literature for the roles of c-Abl and Src in your specific biological context. 2. Use more specific inhibitors for c-Abl (e.g., Imatinib) and Src (e.g., Saracatinib) as controls to mimic the off-target effects. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary targets and key off-target kinases.
| Kinase Target | IC50 (nM) | Reference |
| PDGFRβ | 4.2 | [1] |
| PDGFRα | 45 | [1] |
| c-Abl | 22 | [1][3] |
| Lck | 100 | [1] |
| c-Src | 185 | [1] |
| Fyn | 378 | [1] |
Experimental Protocols
While the specific details of the kinase assays used to generate the IC50 values are found in the primary literature, a general methodology for an in vitro kinase assay to assess off-target effects is provided below.
Objective: To determine the inhibitory concentration (IC50) of this compound on a specific kinase (e.g., c-Abl, c-Src).
Materials:
-
Recombinant human kinase (e.g., c-Abl, c-Src)
-
Specific peptide substrate for the kinase
-
This compound
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase buffer
-
96-well plates
-
Detection reagent (e.g., phosphospecific antibody, luminescence-based ATP detection kit)
-
Plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the final desired concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, the peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at the optimal temperature (usually 30°C or 37°C) for a predetermined amount of time.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using γ-³²P-ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based Assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based Assay: Measuring the amount of ATP remaining in the well after the reaction.
-
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for in vitro kinase inhibition assay.
References
Interpreting unexpected results with JNJ-10198409
Technical Support Center: JNJ-10198409
Introduction
This technical support center provides troubleshooting guidance for researchers and scientists using this compound, a potent, ATP-competitive inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3] this compound is a dual-mechanism antiangiogenic and antiproliferative agent with high affinity for PDGFRβ (IC50 = 4.2 nM) and PDGFRα (IC50 = 45 nM).[1][4] It also shows activity against other kinases such as c-Abl, Lck, c-Src, and Fyn.[5] While this compound is a valuable tool for studying PDGFR signaling, unexpected experimental results can arise. This guide will help you interpret these results and provide potential solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound competitively binds to the ATP-binding site of the PDGFR tyrosine kinase domain.[6] This inhibits the autophosphorylation of the receptor upon binding of its ligand (PDGF), thereby blocking downstream signaling pathways that mediate cell proliferation and angiogenesis, such as the PLCγ, PI3K/AKT, and MAPK (ERK1/2) pathways.[6]
Q2: I'm observing high variability in my IC50 values for this compound in cell-based assays. What are the potential causes?
A2: High variability in IC50 values in cell-based assays can stem from several factors:
-
Cell Line Integrity: Ensure your cell line has not been misidentified or cross-contaminated. Genetic drift from continuous passaging can also alter cellular responses.
-
Mycoplasma Contamination: Mycoplasma can significantly impact cellular signaling and drug sensitivity.[7]
-
Experimental Conditions: Inconsistencies in cell seeding density, serum concentration, or incubation times can lead to variable results.
-
Inhibitor Stability: Ensure your this compound stock solution is properly stored and has not degraded.
Q3: My in vitro kinase assay results with this compound are not translating to my cell-based experiments. Why?
A3: Discrepancies between biochemical and cellular assays are a common challenge in drug discovery.[8] Potential reasons include:
-
Cell Permeability: this compound may have poor membrane permeability in your specific cell line, preventing it from reaching its intracellular target.
-
Cellular ATP Concentration: The high intracellular concentration of ATP can outcompete the inhibitor for binding to the kinase, leading to lower potency in cells compared to in vitro assays.
-
Off-Target Effects: In a cellular context, this compound may have off-target effects that counteract its on-target inhibition of PDGFR.[9][10]
Troubleshooting Guides
Guide 1: Unexpected Increase in Downstream Signaling
Problem: You are observing a paradoxical increase in the phosphorylation of a downstream effector (e.g., ERK1/2) after treatment with this compound, contrary to its inhibitory purpose.
Potential Causes & Solutions:
-
Paradoxical Activation: Some kinase inhibitors can paradoxically activate their target pathway, particularly in certain genetic contexts (e.g., specific RAS mutations).[11][12][13] This can occur through the inhibitor promoting dimerization and transactivation of the kinase.[12]
-
Solution: Sequence your cell line for mutations in upstream regulators of the PDGFR pathway, such as RAS. Compare the effects of this compound in both wild-type and mutant cell lines.
-
-
Off-Target Activation: this compound could be inhibiting a negative regulator of the pathway or activating a parallel pathway that converges on the same downstream effector.[9]
-
Solution: Perform a kinome-wide screen to identify potential off-targets of this compound. Use a structurally different PDGFR inhibitor to see if the same paradoxical effect is observed.
-
Data Presentation: Hypothetical Phospho-ERK1/2 Levels
| Cell Line | Treatment (1 µM this compound) | Fold Change in p-ERK1/2 |
| Cell Line A (WT RAS) | - | 1.0 |
| + | 0.2 | |
| Cell Line B (Mutant RAS) | - | 1.0 |
| + | 3.5 |
Signaling Pathway Diagram: Expected Inhibition
Caption: Expected inhibitory pathway of this compound.
Signaling Pathway Diagram: Paradoxical Activation
Caption: Hypothetical paradoxical activation by this compound.
Guide 2: Acquired Resistance to this compound
Problem: After prolonged treatment, your cells show a decreased sensitivity to this compound, indicated by an increasing IC50 value.
Potential Causes & Solutions:
-
Gatekeeper Mutations: Mutations in the ATP-binding pocket of PDGFR can prevent this compound from binding effectively.
-
Solution: Sequence the PDGFR gene in both sensitive and resistant cell populations to identify potential mutations.
-
-
Upregulation of Bypass Pathways: Cells may adapt by upregulating alternative signaling pathways that can compensate for the inhibition of PDGFR.
-
Solution: Perform RNA sequencing or proteomic analysis to compare the expression profiles of sensitive and resistant cells to identify upregulated pathways.
-
-
Increased Drug Efflux: Cells may increase the expression of drug efflux pumps, actively removing this compound from the cytoplasm.
-
Solution: Use an inhibitor of common drug efflux pumps in combination with this compound to see if sensitivity is restored.
-
Data Presentation: Shift in IC50 Values Over Time
| Cell Line | Passage Number | This compound IC50 (nM) |
| HUVEC | 5 | 15 |
| 10 | 22 | |
| 20 (Resistant) | 250 |
Experimental Workflow: Investigating Acquired Resistance
Caption: Workflow for troubleshooting acquired resistance.
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total protein of interest (e.g., p-PDGFR, PDGFR, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.
In Vitro Kinase Assay
-
Reaction Setup: In a kinase assay buffer, combine recombinant PDGFRβ kinase, a suitable substrate (e.g., poly-Glu-Tyr), and varying concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Detection: Stop the reaction and measure kinase activity. This can be done using various methods, such as radioactive phosphate incorporation or luminescence-based ATP detection.
-
Data Analysis: Plot kinase activity against the inhibitor concentration to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Cell Guidance Systems [bioscience.co.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
JNJ-10198409 solubility issues with moisture-absorbing DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of JNJ-10198409, with a focus on issues arising from the use of moisture-absorbing Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2] It shows high activity against both PDGFRα and PDGFRβ.[2] Additionally, it has been shown to inhibit other kinases such as c-Abl, Lck, c-Src, and Fyn at higher concentrations.[1] this compound functions as a competitive antagonist of ATP binding to the PDGFR tyrosine kinase domain, which in turn inhibits downstream signaling pathways.[3][4][5]
Q2: I'm having trouble dissolving this compound in DMSO. What could be the issue?
The most common cause of solubility problems with this compound in DMSO is the presence of water. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This absorbed water can significantly decrease the solubility of many organic compounds, including this compound, potentially leading to incomplete dissolution or precipitation of the compound from the solution.[7][8][9] One supplier specifically notes that moisture-absorbing DMSO reduces the solubility of this compound.[8]
Q3: My this compound/DMSO stock solution, which was initially clear, now shows precipitation. Why is this happening?
Precipitation from a previously clear DMSO stock solution upon storage can be attributed to several factors. The primary reason is often the absorption of atmospheric moisture by the DMSO over time, which reduces the solubility of this compound.[7] Temperature fluctuations and repeated freeze-thaw cycles can also contribute to the precipitation of the compound out of the solution.[7][9][10]
Q4: What is the recommended way to store this compound and its DMSO stock solutions?
This compound solid should be stored at -20°C.[1] To minimize moisture absorption, it is advisable to store it in a desiccator. DMSO stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] The vials should be tightly sealed to prevent moisture contamination.
Q5: What is the maximum concentration of DMSO that can be used in cell culture experiments?
To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[11] However, the tolerance can vary between different cell lines. It is always recommended to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cells can tolerate without affecting their viability or behavior.[11]
Troubleshooting Guide
If you are experiencing solubility issues with this compound in DMSO, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source |
| DMSO | 20 mM | [1] |
| DMSO | 65 mg/mL (~199.8 mM) | [8] |
| DMSO | 30 mg/mL (~92.2 mM) | [12] |
| DMSO | >10 mg/mL (~30.7 mM) | |
| DMSO | 83.33 mg/mL (~256.1 mM) (requires ultrasonic) | [13] |
| Ethanol | 100 mM | [1] |
| Ethanol | 33 mg/mL (~101.4 mM) | [8] |
| Ethanol | 10 mg/mL (~30.7 mM) | [12] |
| DMF | 30 mg/mL (~92.2 mM) | [12] |
| Water | Insoluble | [8] |
Note: Solubility can vary between batches and is highly dependent on the purity of the compound and the solvent, as well as temperature.
Experimental Protocols
Protocol 1: Recommended Procedure for Dissolving this compound in Anhydrous DMSO
This protocol is designed to minimize moisture contamination and ensure complete dissolution.
-
Preparation:
-
Allow the vial of this compound and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture into the cold containers.
-
Perform all manipulations in a low-humidity environment, such as a glove box or under a stream of dry nitrogen, if possible.
-
-
Weighing and Addition:
-
Accurately weigh the desired amount of this compound powder and place it in a sterile, dry vial.
-
Using a dry syringe or pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.
-
-
Dissolution:
-
Tightly cap the vial and vortex the solution vigorously for 2-5 minutes.[11]
-
Visually inspect the solution against a light source to check for any undissolved particles.
-
-
Facilitating Dissolution (if necessary):
-
If undissolved particles remain, gently warm the vial in a water bath set to 37°C for 10-15 minutes.[11] Avoid excessive or prolonged heating to prevent compound degradation.
-
Alternatively, or in addition to warming, place the vial in a bath sonicator for 15-30 minutes to break up any aggregates.[11]
-
-
Final Inspection and Storage:
-
After the above steps, the solution should be clear.
-
For storage, aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.
-
Signaling Pathway
This compound inhibits the PDGFR signaling pathway. Upon binding of PDGF to its receptor, the receptor dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. One key downstream molecule is Phospholipase C gamma 1 (PLCγ1), which is recruited to the activated receptor and subsequently phosphorylated.[14] this compound blocks the initial receptor phosphorylation step, thereby inhibiting the entire downstream cascade.
Caption: Inhibition of the PDGFR signaling pathway by this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. This compound [bio-gems.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ziath.com [ziath.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Validation of in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JNJ-10198409 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of JNJ-10198409 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3][4][5][6] It acts as an ATP-competitive inhibitor, primarily targeting PDGFRβ and PDGFRα with IC50 values of 4.2 nM and 45 nM, respectively.[1][2][3] By inhibiting PDGFR signaling, this compound can suppress tumor cell proliferation and angiogenesis.[4][7][8] It also shows inhibitory activity against other kinases such as c-Abl, Lck, c-Src, and Fyn at higher concentrations.[1][3]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A common starting point for a new compound is to perform a broad range-finding experiment, for instance, from 1 nM to 100 µM using 10-fold serial dilutions.[9] Based on published data, this compound has shown potent antiproliferative activity in various human tumor cell lines with IC50 values typically in the nanomolar to low micromolar range.[2][7] Therefore, a sensible starting range for a dose-response experiment would be from 1 nM to 10 µM.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol.[1][6][10] It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM or 20 mM.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to a month or -80°C for longer-term storage (up to 6 months).[2] When preparing working solutions, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture wells is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[11]
Q4: Which cell viability assay is most suitable for use with this compound?
The choice of assay depends on your specific research question, cell type, and available equipment.[9] Common assays measure metabolic activity (e.g., MTT, MTS, XTT), ATP content (e.g., CellTiter-Glo), or membrane integrity (e.g., LDH release, trypan blue). For assessing the antiproliferative effects of this compound, metabolic assays like MTT or ATP-based assays are generally suitable. However, it is crucial to ensure that the compound itself does not interfere with the assay reagents.[12]
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 0.007 |
| LNCaP | Prostate Cancer | 0.009 |
| H460 | Lung Cancer | 0.010 |
| LoVo | Colon Cancer | 0.017 |
| PC3 | Prostate Cancer | 0.027 |
| T47D | Breast Cancer | 0.032 |
Data sourced from MedChemExpress.[7]
Table 2: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| PDGFRβ | 4.2 |
| c-Abl | 22 |
| PDGFRα | 45 |
| Lck | 100 |
| c-Src | 185 |
| Fyn | 378 |
Data sourced from R&D Systems and Tocris Bioscience.[1][3]
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
-
Cell Preparation: Culture cells to approximately 70-80% confluency.[13] Harvest the cells using standard trypsinization methods and resuspend them in fresh culture medium.
-
Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Serial Dilution: Prepare a series of cell dilutions to achieve a range of densities (e.g., 1,000 to 20,000 cells per well in a 96-well plate).
-
Plating: Seed 100 µL of each cell dilution into the wells of a 96-well plate. Include wells with medium only to serve as a background control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours under standard culture conditions (e.g., 37°C, 5% CO2).
-
Viability Assay: At each time point, perform a cell viability assay (e.g., MTT) to determine the cell density that results in exponential growth and provides a robust assay window.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9][14]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate for 5-10 minutes to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | - Contamination of reagents or media.- Compound interference with the assay reagent.[12] | - Use fresh, sterile reagents and media.- Include a "media only" control to subtract background.[9]- Run a control with this compound in cell-free media to check for direct reaction with the assay reagent.[12] |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in the multi-well plate.[12] | - Ensure the cell suspension is homogenous before seeding.- Calibrate pipettes regularly.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead.[12] |
| No significant effect on cell viability | - this compound concentration is too low.- Incubation time is too short.- The chosen cell line is resistant. | - Test a higher concentration range.- Increase the incubation time (e.g., 48 or 72 hours).[11]- Confirm that the target cell line expresses PDGFR. |
| High variability between experiments | - Variation in cell passage number.- Inconsistent incubation times.- Degradation of this compound stock solution. | - Use cells within a consistent and low passage number range.- Standardize all incubation times.- Prepare fresh aliquots of this compound from a new stock. |
| Unexpectedly high cell death in vehicle control | - Solvent (DMSO) concentration is too high.[11]- Cells are unhealthy. | - Ensure the final DMSO concentration is non-toxic (typically <0.5%).[11]- Regularly check cell cultures for signs of stress or contamination. |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified PDGFR signaling pathway inhibited by this compound.
Caption: Logical troubleshooting workflow for inconsistent assay results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNJ 10198409 | PDGFR | Tocris Bioscience [tocris.com]
- 4. This compound [bio-gems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cellgs.com [cellgs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
JNJ-10198409 in vivo dosing and toxicity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the in vivo use of JNJ-10198409, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of PDGFR tyrosine kinase. It exhibits high affinity for PDGFRβ, thereby blocking the downstream signaling cascades that promote cell proliferation and angiogenesis. Its action leads to a dose-dependent inhibition of tumor growth.
Q2: What is the recommended in vivo dosing range for this compound in mouse models?
A2: Based on published studies using human tumor xenograft models in nude mice, effective oral doses of this compound range from 25 to 100 mg/kg, administered twice daily (b.i.d.). A dose-dependent reduction in tumor growth has been observed within this range.
Q3: What is the known toxicity profile of this compound?
Q4: How can I confirm that this compound is engaging its target in vivo?
A4: Target engagement can be assessed by examining the phosphorylation status of downstream signaling molecules. A key downstream effector of PDGFR is Phospholipase Cγ1 (PLCγ1). A reduction in the ratio of phosphorylated PLCγ1 (ph-PLCγ1) to total PLCγ1 (pan-PLCγ1) in tumor tissue lysates following treatment is a reliable indicator of target engagement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variable tumor growth inhibition at the same dose. | 1. Formulation inconsistency: Improper solubilization or suspension of this compound can lead to inaccurate dosing. 2. Gavage error: Incorrect oral gavage technique can result in incomplete dose administration. 3. Animal variability: Biological differences between individual animals. | 1. Ensure proper formulation: Follow the detailed experimental protocol for preparation. Visually inspect for homogeneity before each administration. 2. Refine gavage technique: Ensure personnel are properly trained. Verify the volume administered each time. 3. Increase sample size: Use a sufficient number of animals per group to account for biological variability. |
| No observable effect on tumor growth. | 1. Insufficient dose: The selected dose may be too low for the specific tumor model. 2. Poor bioavailability: Issues with the formulation or animal model may be limiting drug absorption. 3. Target independence: The tumor model may not be dependent on the PDGFR signaling pathway. | 1. Perform a dose-response study: Test a range of doses (e.g., 25, 50, 100 mg/kg b.i.d.) to determine the optimal effective dose. 2. Assess target engagement: Analyze tumor tissue for a decrease in ph-PLCγ1/pan-PLCγ1 ratio to confirm the drug is reaching the target. 3. Characterize your model: Confirm PDGFR expression and pathway activation in your tumor model of choice. |
| Signs of mild toxicity (e.g., slight weight loss, ruffled fur). | 1. Dose is approaching the MTD: The administered dose may be at the higher end of the tolerability range for the specific animal strain or model. 2. Formulation vehicle intolerance: The vehicle used for administration may be causing mild adverse effects. | 1. Reduce the dose: Lower the administered dose to the next level in your dose-response study (e.g., from 100 mg/kg to 50 mg/kg). 2. Include a vehicle-only control group: This will help differentiate between vehicle-related effects and compound toxicity. Monitor this group closely for any adverse signs. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PDGFR-RTK | 2 |
| PDGFRβ | 4.2 |
| PDGFRα | 45 |
| c-Abl | 22 |
| IC50 values represent the concentration of the inhibitor required for 50% inhibition in vitro. |
Table 2: In Vivo Efficacy of this compound in a Human LoVo Colon Cancer Xenograft Model
| Treatment Group (Oral, b.i.d.) | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 | Not explicitly stated, but part of a dose-dependent response |
| This compound | 50 | Not explicitly stated, but part of a dose-dependent response |
| This compound | 100 | Statistically significant |
| b.i.d. = twice daily |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately and place it in a sterile conical tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Visually inspect the suspension for uniformity before each use. Prepare fresh daily.
Protocol 2: In Vivo Dosing and Monitoring in a Mouse Xenograft Model
Animal Model:
-
Athymic nude mice (or other appropriate immunocompromised strain)
Procedure:
-
Subcutaneously implant tumor cells into the flank of each mouse.
-
Allow tumors to reach a predetermined size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control orally via gavage twice daily (b.i.d.).
-
Monitor animal body weight and tumor volume 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for ph-PLCγ1).
Protocol 3: Assessment of Target Engagement by Western Blot
Procedure:
-
Homogenize excised tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against pan-PLCγ1 and ph-PLCγ1.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands and perform densitometry to quantify the ratio of ph-PLCγ1 to pan-PLCγ1.
Mandatory Visualizations
Caption: PDGFR Signaling Pathway Inhibition by this compound.
Caption: In Vivo Experimental Workflow for this compound.
JNJ-10198409 experimental artifacts and how to avoid them
Welcome to the technical support center for JNJ-10198409. This resource is designed to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting experiments with this potent PDGFR inhibitor. Here you will find troubleshooting guides and frequently asked questions to help you avoid common experimental artifacts and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally active, and ATP-competitive inhibitor of platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[1][2][3] It exhibits high affinity for both PDGFR-α and PDGFR-β, thereby blocking the downstream signaling pathways that mediate cell proliferation and angiogenesis.[4][5]
Q2: My IC50 value for this compound in my cell line is significantly different from the published values. What could be the reason?
A2: Discrepancies in IC50 values are a common issue and can arise from several factors:
-
Cell Line Specifics: The expression level of PDGFR in your chosen cell line is a critical determinant of sensitivity. Low receptor expression will likely result in a higher IC50.
-
Assay Conditions: Variations in cell seeding density, serum concentration in the culture medium, and the duration of inhibitor exposure can all influence the apparent IC50.
-
Compound Integrity: Ensure your this compound stock solution is properly prepared and stored. The compound is soluble in DMSO and ethanol, and stock solutions should be stored at -20°C or -80°C to prevent degradation.[3][5]
-
Assay Type: Different cell viability assays measure different cellular parameters (e.g., metabolic activity in an MTT assay vs. membrane integrity). The choice of assay can impact the determined IC50 value.
Q3: I am observing unexpected phenotypic changes in my cells that do not seem to be related to PDGFR inhibition. What could be the cause?
A3: While this compound is a relatively selective PDGFR inhibitor, it does have known off-target activities that could contribute to unexpected cellular effects. The most notable off-targets are other tyrosine kinases such as c-Abl, Lck, c-Src, and Fyn.[6][7] Consider if the observed phenotype could be explained by the inhibition of one of these kinases. It is also important to rule out artifacts related to the experimental conditions, such as the concentration of the DMSO vehicle control.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
If you are experiencing high variability or unexpected results in your cell viability assays with this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Inhibitor Precipitation | Visually inspect your inhibitor dilutions for any signs of precipitation. This compound is soluble in DMSO and ethanol; ensure you are not exceeding its solubility limit in your final assay medium.[3][5] |
| Cell Seeding Density | Optimize and standardize your cell seeding density. Overly confluent or sparse cultures can respond differently to inhibitors. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to and sequester the inhibitor, reducing its effective concentration. Consider reducing the serum concentration during the inhibitor treatment period. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. For MTT assays, compounds that affect cellular redox potential can lead to false positives or negatives. Consider using an alternative viability assay that relies on a different principle (e.g., a dye-based assay for membrane integrity). |
| Mycoplasma Contamination | Mycoplasma contamination can significantly alter cellular metabolism and drug sensitivity. Regularly test your cell lines for mycoplasma. |
Guide 2: Difficulty Confirming PDGFR Inhibition by Western Blot
If you are unable to detect a decrease in PDGFR phosphorylation after treatment with this compound, follow these steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | Ensure your primary antibody specific for phosphorylated PDGFR is validated and used at the optimal dilution. Include a positive control (e.g., cells stimulated with PDGF) and a negative control (unstimulated cells) in your experiment. |
| Sample Preparation | It is critical to use phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins of interest. |
| Insufficient Inhibitor Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Low Endogenous PDGFR Phosphorylation | In some cell lines, the basal level of PDGFR phosphorylation may be too low to detect a significant decrease upon inhibitor treatment. Consider stimulating the cells with a PDGFR ligand (e.g., PDGF-BB) to induce receptor phosphorylation before adding the inhibitor. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against its primary targets and key off-targets.
| Target Kinase | IC50 (nM) |
| PDGFR-β | 4.2[3][5] |
| PDGFR-α | 45[5][8] |
| c-Abl | 22[6][7] |
| Lck | 100[6][7] |
| c-Src | 185[6][7] |
| Fyn | 378[6][7] |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Protocol for Phospho-PDGFR
This protocol outlines the key steps for detecting changes in PDGFR phosphorylation.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-PDGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total PDGFR.
Visualizations
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting unexpected results with this compound.
Caption: Logic diagram for distinguishing on-target vs. off-target effects.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TH [thermofisher.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. JNJ 10198409 | PDGFR | Tocris Bioscience [tocris.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Overcoming Cell Line Resistance to JNJ-10198409
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter resistance to JNJ-10198409 in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, ATP-competitive inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3][4][5][6] It has high affinity for PDGFRβ (IC50 = 4.2 nM) and PDGFRα (IC50 = 45 nM).[1][4][5][6] It also shows inhibitory activity against other kinases such as c-Abl, Lck, c-Src, and Fyn.[1] Its primary mechanism involves blocking PDGFR signaling, which plays a crucial role in tumor cell proliferation and angiogenesis.[2][3][7]
Q2: My cell line's sensitivity to this compound has decreased. How can I confirm that it has developed acquired resistance?
Acquired resistance is characterized by an initial sensitivity to a drug, followed by a decreased response over time.[8] To confirm resistance, you should perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo®) to generate a dose-response curve. A significant increase in the half-maximal inhibitory concentration (IC50) value in the treated cell line compared to the parental (sensitive) cell line is the primary indicator of acquired resistance.[8][9] It is also good practice to culture a parallel parental cell line in a drug-free medium to control for genetic drift.[8]
Q3: What are the common molecular mechanisms that could lead to resistance to this compound?
While specific studies on this compound resistance are limited, common mechanisms of resistance to tyrosine kinase inhibitors like it can be categorized as follows:
-
Target Alterations: Mutations in the PDGFRA or PDGFRB genes that prevent this compound from binding effectively to the kinase domain.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of PDGFR inhibition.[9][10] A common bypass mechanism involves the activation of the PI3K/AKT/mTOR pathway, which can be driven by factors like Insulin-like Growth Factor 1 Receptor (IGF-1R).[11][12][13]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, lowering its intracellular concentration.[8][9]
-
Altered Drug Metabolism: Cells may develop the ability to metabolize and inactivate the drug more rapidly.[9]
-
Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can induce a cellular state that is inherently more resistant to various therapies.[9]
Q4: What are the first steps to investigate the specific resistance mechanism in my cell line?
A systematic approach is recommended:
-
Confirm Resistance: As detailed in Q2, establish the new IC50 value to quantify the level of resistance.
-
Sequence the Target: Sequence the kinase domain of PDGFRA and PDGFRB to check for mutations.
-
Analyze Signaling Pathways: Use Western blotting to examine the phosphorylation status of key downstream proteins (e.g., Akt, ERK1/2) and potential bypass pathway proteins (e.g., IGF-1R).[14]
-
Assess Drug Efflux: Use quantitative PCR (qPCR) or RNA sequencing to measure the expression levels of common ABC transporter genes.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Gradual loss of this compound efficacy over several passages. | Development of acquired resistance. | 1. Perform a cell viability assay to confirm a shift in the IC50 value.[8][9]2. Culture a batch of cells in a drug-free medium for several passages and then re-challenge with this compound to check for resistance stability.3. Initiate molecular analysis to identify the resistance mechanism (see FAQ Q4). |
| Cell line contamination or genetic drift. | 1. Perform cell line authentication (e.g., Short Tandem Repeat profiling).2. Revert to an early-passage, frozen stock of the cell line.[9] | |
| Degradation of this compound. | 1. Prepare fresh stock solutions. This compound is typically stored at -20°C.[1]2. Verify the storage conditions and stability of your drug batch. | |
| Heterogeneous response to treatment within the cell population. | Emergence of a resistant subclone. | 1. Perform single-cell cloning to isolate and characterize the resistant and sensitive populations.2. If a marker for resistance is known or discovered, use Fluorescence-Activated Cell Sorting (FACS) to separate the populations.[9] |
| No change in PDGFR signaling, but cells are still resistant. | Activation of a bypass pathway. | 1. Perform a phospho-kinase array to screen for the activation of multiple alternative signaling pathways.2. Based on array results, use Western blotting to validate the activation of specific pathways (e.g., PI3K/AKT, MAPK/ERK).[14] |
| Increased drug efflux. | 1. Measure the expression of ABC transporter genes (e.g., ABCB1/MDR1) via qPCR.2. Test for reversal of resistance by co-administering this compound with a known ABC transporter inhibitor. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against its primary targets.
| Target | IC50 (nM) |
| PDGF-RTK | 2 |
| PDGFRβ | 4.2 |
| PDGFRα | 45 |
| c-Abl | 22 |
| Lck | 100 |
| c-Src | 185 |
| Fyn | 378 |
| Data sourced from multiple references.[1][4][5][6] |
The table below shows the antiproliferative activity of this compound in various human tumor cell lines.
| Cell Line | Tumor Type | IC50 (µM) |
| A375 | Melanoma | 0.007 |
| LnCAP | Prostate Cancer | 0.009 |
| H460 | Lung Cancer | 0.010 |
| LoVo | Colon Cancer | 0.017 |
| PC3 | Prostate Cancer | 0.027 |
| T47D | Breast Cancer | 0.032 |
| Data sourced from MedChemExpress.[3] |
Experimental Protocols
1. Cell Viability (IC50 Determination) Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50%.
-
Methodology:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the drug. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a period that allows for several cell doublings (typically 48-72 hours).
-
Add a viability reagent (e.g., MTT, resazurin, or a luciferin-based reagent like CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration.
-
Use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value.
-
2. Western Blot Analysis for Pathway Activation
This protocol is used to assess the expression and phosphorylation status of proteins within signaling pathways.
-
Methodology:
-
Culture both parental (sensitive) and resistant cells, treating them with this compound at a relevant concentration (e.g., the original IC50) for a short period (e.g., 1-4 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for total and phosphorylated forms of proteins of interest (e.g., p-PDGFRβ, total PDGFRβ, p-Akt, total Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. cellgs.com [cellgs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 11. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The tumor microenvironment underlies acquired resistance to CSF-1R inhibition in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meridian.allenpress.com [meridian.allenpress.com]
- 14. mdpi.com [mdpi.com]
Improving reproducibility of JNJ-10198409 experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving the PDGFR inhibitor, JNJ-10198409.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3] It exhibits strong inhibitory activity against both PDGFRα and PDGFRβ.[1] By blocking the ATP-binding site of the receptor's kinase domain, this compound prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and angiogenesis.[2][4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO (up to 65 mg/mL or approximately 200 mM) and ethanol (up to 33 mg/mL or approximately 101 mM), but it is insoluble in water.[5] For long-term storage, the solid compound should be stored at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to a year, but it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] For short-term storage of stock solutions, -20°C for up to a month is recommended.[5]
Q3: Does this compound have any known off-target effects?
A3: While this compound is a selective inhibitor of PDGFR, it has been shown to inhibit other kinases at higher concentrations. These include c-Abl, c-Src, Lck, and Fyn.[6] Researchers should be aware of these potential off-target effects, especially when using the compound at concentrations significantly higher than its IC50 for PDGFR.
Troubleshooting Guides
Cell-Based Assays
Q1: My IC50 value for this compound in a cell proliferation assay is significantly higher than the reported values. What are the potential reasons?
A1: Several factors could contribute to a higher than expected IC50 value:
-
Compound Solubility and Stability:
-
Precipitation: this compound is insoluble in aqueous solutions.[5] Ensure that the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to prevent the compound from precipitating. Visually inspect your stock solutions and final dilutions for any signs of precipitation.
-
Adsorption to Plastics: Small molecules can adsorb to plastic surfaces. Consider using low-adhesion microplates for your assays.
-
-
Cell Culture Conditions:
-
Cell Line Sensitivity: The sensitivity to this compound can vary significantly between different cell lines, depending on their reliance on the PDGFR signaling pathway.[4]
-
Serum Concentration: The presence of growth factors in fetal bovine serum (FBS) can activate the PDGFR pathway and compete with the inhibitor. Consider reducing the serum concentration during the drug treatment period, but ensure that the cells remain viable.
-
Cell Density: High cell density can reduce the effective concentration of the inhibitor per cell. Optimize your cell seeding density to ensure logarithmic growth throughout the experiment.
-
-
Assay Protocol:
-
Incubation Time: The inhibitory effect of this compound may be time-dependent. Ensure your incubation time is sufficient to observe a response. A 72-hour incubation is common for cell proliferation assays.
-
Assay Interference: Some assay reagents can interfere with the compound. If using a colorimetric or fluorometric assay, run a control with the compound in cell-free media to check for any direct interaction with the assay reagents.
-
Q2: I am not observing a decrease in cell viability after treating my cells with this compound. What should I do?
A2: If you are not seeing an effect on cell viability, consider the following:
-
PDGFR Expression and Activation: Confirm that your cell line expresses PDGFRα or PDGFRβ and that the pathway is active under your experimental conditions. You can check this by performing a western blot for the total and phosphorylated forms of the receptor.
-
Compound Integrity: Verify the purity and integrity of your this compound compound. If possible, obtain a fresh batch from a reputable supplier.
-
Dosage Range: You may need to test a wider and higher range of concentrations. Some cell lines may be less sensitive and require higher concentrations for an effect.
-
Alternative Endpoints: this compound may have cytostatic rather than cytotoxic effects in some cell lines. Consider performing a cell cycle analysis to see if the compound is causing cell cycle arrest.
Western Blotting
Q1: I am not seeing a decrease in the phosphorylation of downstream targets like Akt or Erk after treating cells with this compound. What could be wrong?
A1: Here are some troubleshooting steps for western blotting experiments:
-
Stimulation Conditions: The PDGFR pathway is often activated by the addition of its ligand, PDGF. If you are studying the inhibitory effect of this compound, it is best to pre-treat the cells with the inhibitor for a period (e.g., 1-2 hours) before stimulating with PDGF for a short duration (e.g., 5-15 minutes).
-
Phosphatase Activity: Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your target proteins. Keep your samples on ice throughout the lysis and protein quantification process.
-
Antibody Quality: Use antibodies that are validated for detecting the specific phosphorylated forms of your target proteins.
-
Loading Controls: Always include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes. Also, probe for the total (phosphorylated and unphosphorylated) form of your target protein to confirm that the changes are in the phosphorylation status and not in the total protein expression.
-
Time Course: The kinetics of dephosphorylation can be rapid. Perform a time-course experiment to determine the optimal time point to observe the maximal inhibitory effect of this compound.
Data Presentation
Table 1: Inhibitory Activity of this compound against Kinase Targets
| Target Kinase | IC50 (nM) |
| PDGFRβ | 4.2[1] |
| PDGFRα | 45[1] |
| c-Abl | 22[6] |
| c-Src | 185[6] |
| Lck | 100[6] |
| Fyn | 378[6] |
Table 2: Anti-proliferative Activity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 0.007[4] |
| LnCAP | Prostate Cancer | 0.009[4] |
| H460 | Lung Cancer | 0.010[4] |
| LoVo | Colon Cancer | 0.017[4] |
| PC3 | Prostate Cancer | 0.027[4] |
| T47D | Breast Cancer | 0.032[4] |
| SK-N-AS | Neuroblastoma | 0.020[7] |
| IMR32 | Neuroblastoma | 0.010[7] |
| NB153 | Neuroblastoma | 0.092[7] |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a serum-free or low-serum medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for PDGFR Downstream Signaling
This protocol describes the analysis of the phosphorylation status of PLCγ1, a direct downstream target of PDGFR.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with this compound at the desired concentrations for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 20 ng/mL) for 10 minutes.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-PLCγ1 (Tyr783) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
To control for protein loading and total protein levels, strip the membrane and re-probe with antibodies against total PLCγ1 and a loading control like β-actin.
-
Visualizations
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Platelet-derived growth factor-induced signaling pathways interconnect to regulate the temporal pattern of Erk1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Akt- and Erk-mediated regulation of proliferation and differentiation during PDGFRβ-induced MSC self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellgs.com [cellgs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
JNJ-10198409 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of JNJ-10198409 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2] It functions as an ATP-competitive inhibitor, primarily targeting PDGFRβ and PDGFRα with IC50 values of 4.2 nM and 45 nM, respectively.[1] By blocking the ATP-binding site, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation and angiogenesis.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for up to one month.[3]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO and ethanol.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.
Q4: What is the stability of this compound in cell culture media?
A4: While specific public data on the half-life of this compound in various cell culture media is limited, its stability can be influenced by factors such as media composition, pH, temperature, and the presence of serum. It is crucial to experimentally determine the stability of this compound under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.
Q5: What are the known off-target effects of this compound?
A5: Besides its high affinity for PDGFRs, this compound has been shown to inhibit other kinases at higher concentrations, including c-Abl, Lck, c-Src, and Fyn. It is important to consider these potential off-target effects when interpreting experimental results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no observable effect of this compound | Compound degradation: this compound may be unstable in your specific cell culture media or under your experimental conditions. | - Perform a stability study to determine the half-life of the compound in your media (see Experimental Protocols).- Prepare fresh working solutions for each experiment.- Consider replenishing the media with fresh compound during long-term experiments. |
| Incorrect concentration: The concentration used may be too low to elicit a response. | - Perform a dose-response experiment to determine the optimal concentration.- Verify the concentration of your stock solution. | |
| Cell line insensitivity: The cell line used may not be dependent on the PDGFR signaling pathway. | - Confirm PDGFR expression and activation in your cell line.- Use a positive control cell line known to be sensitive to PDGFR inhibition. | |
| High variability between experimental replicates | Inconsistent compound concentration: This can be due to precipitation of the compound upon dilution in aqueous media. | - Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility.- Warm the cell culture media to 37°C before adding the compound.- Add the compound stock solution to the media with gentle vortexing. |
| Inconsistent cell handling: Variations in cell seeding density or treatment time can lead to variability. | - Ensure uniform cell seeding and consistent timing for all treatments and assays. | |
| Unexpected cellular toxicity | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Use the lowest possible final concentration of the solvent.- Include a vehicle control (media with the same concentration of solvent) in all experiments. |
| Off-target effects: At high concentrations, this compound may inhibit other kinases, leading to toxicity. | - Use the lowest effective concentration of this compound as determined by a dose-response curve. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆FN₃O₂ | [1] |
| Molecular Weight | 325.34 g/mol | [1] |
| CAS Number | 627518-40-5 | [1] |
| Solubility | Soluble in DMSO and ethanol | [1] |
| Storage (Powder) | -20°C | [1] |
| Storage (Stock Solution) | -80°C (6 months) or -20°C (1 month) | [3] |
Table 2: Illustrative Stability of this compound in Cell Culture Media at 37°C
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how stability data for this compound could be presented. Actual stability should be determined experimentally.
| Time (hours) | Remaining this compound (%) in DMEM + 10% FBS | Remaining this compound (%) in Serum-Free DMEM |
| 0 | 100 | 100 |
| 2 | 95 | 92 |
| 8 | 85 | 78 |
| 24 | 65 | 50 |
| 48 | 40 | 25 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
Incubator at 37°C with 5% CO₂
-
HPLC system with a C18 column
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 8, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one aliquot and immediately stop the degradation by adding three volumes of ice-cold acetonitrile. This will precipitate proteins.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Mandatory Visualizations
Caption: Inhibition of the PDGFR signaling cascade by this compound.
Caption: Workflow for determining this compound stability in cell culture.
References
Validation & Comparative
A Comparative Selectivity Profile of JNJ-10198409 and Sunitinib for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profiles of two tyrosine kinase inhibitors: JNJ-10198409 and sunitinib. Understanding the distinct inhibitory patterns of these molecules is crucial for elucidating their mechanisms of action, predicting potential therapeutic applications, and anticipating off-target effects. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes the key signaling pathways affected.
Introduction to the Inhibitors
This compound is a potent and selective inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3][4] It functions as an ATP-competitive inhibitor and has demonstrated anti-proliferative and anti-angiogenic properties.[5][6]
Sunitinib (marketed as Sutent®) is a multi-targeted tyrosine kinase inhibitor that acts on a broader range of kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and PDGFRs, as well as KIT, FLT3, and RET.[7][8][9] Its mechanism of action also involves competing with ATP at the kinase domain, leading to the inhibition of multiple signaling pathways involved in tumor growth and angiogenesis.[7]
Quantitative Kinase Inhibition Profiles
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Kinase Family | Primary Function |
| PDGFRβ | 4.2[1][2][3][10] | Receptor Tyrosine Kinase | Angiogenesis, Cell Proliferation |
| PDGFRα | 45[1][2][3][10] | Receptor Tyrosine Kinase | Angiogenesis, Cell Proliferation |
| c-Abl | 22[3][10] | Non-receptor Tyrosine Kinase | Cell cycle regulation, DNA repair |
| Lck | 100[3][10] | Non-receptor Tyrosine Kinase | T-cell signaling |
| c-Src | 185[3][10] | Non-receptor Tyrosine Kinase | Cell growth, differentiation |
| Fyn | 378[3][10] | Non-receptor Tyrosine Kinase | Neuronal development, immune signaling |
Table 2: Kinase Selectivity Profile of Sunitinib
| Kinase Target | IC50 (nM) | Kinase Family | Primary Function |
| Primary Targets | |||
| PDGFRβ | 2[11] | Receptor Tyrosine Kinase | Angiogenesis, Cell Proliferation |
| VEGFR2 (KDR/Flk-1) | 80[11] | Receptor Tyrosine Kinase | Angiogenesis, Vascular Permeability |
| c-Kit | Potent Inhibition | Receptor Tyrosine Kinase | Cell Survival, Proliferation |
| FLT3 (ITD mutant) | 50[11] | Receptor Tyrosine Kinase | Hematopoietic Stem Cell Proliferation |
| FLT3 (Wild-Type) | ~250[11] | Receptor Tyrosine Kinase | Hematopoietic Stem Cell Proliferation |
| RET | Potent Inhibition | Receptor Tyrosine Kinase | Neuronal Development, Cell Growth |
| Notable Off-Targets | |||
| AMPK | Potent Inhibition | Serine/Threonine Kinase | Cellular Energy Homeostasis |
| RSK1 | Inhibited at therapeutic concentrations | Serine/Threonine Kinase | Cell growth, proliferation |
Experimental Protocols
Detailed methodologies are critical for the validation and replication of experimental findings. Below are representative protocols for biochemical kinase assays commonly used to determine the IC50 values of inhibitors like this compound and sunitinib.
Protocol 1: In Vitro PDGFRβ Kinase Assay (ADP-Glo™ Format)
This protocol describes a method to measure the inhibition of PDGFRβ kinase activity by this compound using a luminescence-based ADP detection assay.
Materials:
-
Recombinant human PDGFRβ kinase
-
Poly-(Glu,Tyr) 4:1 peptide substrate
-
This compound (serially diluted in DMSO)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)[12]
-
384-well white assay plates
Procedure:
-
Reagent Preparation: Prepare working solutions of PDGFRβ kinase, substrate, and ATP in kinase buffer at desired concentrations.
-
Compound Addition: Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[13]
-
Enzyme and Substrate/ATP Addition: Add 2 µL of the PDGFRβ enzyme solution and 2 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.[13]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[13]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12][13]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[12][13]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro VEGFR2 Kinase Assay (TR-FRET Format)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of VEGFR2 kinase activity by sunitinib. This method can be adapted to measure kinase autophosphorylation.[17]
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr))
-
Sunitinib (serially diluted in DMSO)
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)
-
Stop/Detection Buffer
-
384-well black assay plates
Procedure:
-
Reagent Preparation: Prepare working solutions of VEGFR2 kinase, biotinylated substrate, and ATP in the kinase reaction buffer.
-
Compound Addition: Add test compounds (e.g., sunitinib) at various concentrations to the wells of the assay plate.
-
Kinase Reaction: Add the VEGFR2 kinase and biotinylated substrate to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction by adding the Stop/Detection Buffer containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubation for Detection: Incubate the plate for at least 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated biotinylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Data Analysis: The TR-FRET signal (ratio of 665 nm/615 nm) is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition for each sunitinib concentration and determine the IC50 value using a dose-response curve.
Signaling Pathway Visualization
The following diagrams, generated using the Graphviz DOT language, illustrate the primary signaling pathways inhibited by this compound and sunitinib.
Summary and Conclusion
This guide provides a comparative overview of the kinase selectivity profiles of this compound and sunitinib based on publicly available data.
-
This compound demonstrates high potency and selectivity for PDGFRα and PDGFRβ, with some activity against c-Abl and Src family kinases. Its focused targeting suggests a primary mechanism of action through the inhibition of PDGFR-mediated signaling pathways.
-
Sunitinib exhibits a broader inhibitory profile, potently targeting multiple receptor tyrosine kinases including VEGFRs, PDGFRs, c-KIT, FLT3, and RET. This multi-targeted nature contributes to its well-documented anti-angiogenic and anti-proliferative effects across a range of tumor types.
The choice between a highly selective inhibitor like this compound and a multi-targeted agent such as sunitinib depends on the specific research or therapeutic context. While multi-targeted inhibitors may offer broader efficacy, they also carry a higher potential for off-target effects. Conversely, selective inhibitors may provide a more refined mechanism of action with a potentially more favorable safety profile.
The experimental protocols and pathway diagrams included in this guide are intended to provide a foundational understanding for researchers to design and interpret further studies aimed at elucidating the nuanced activities of these and other kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. JNJ 10198409 | PDGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 4. cellgs.com [cellgs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [bio-gems.com]
- 7. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sunitinib malate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JNJ 10198409 | PDGFR | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. carnabio.com [carnabio.com]
- 15. ulab360.com [ulab360.com]
- 16. ulab360.com [ulab360.com]
- 17. A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-10198409 and Sorafenib: A Comparative Analysis of In Vivo Efficacy in Preclinical Cancer Models
In the landscape of targeted cancer therapies, both JNJ-10198409 and sorafenib have emerged as potent inhibitors of key signaling pathways involved in tumor growth and angiogenesis. While both agents exhibit antiproliferative and antiangiogenic properties, they do so through distinct mechanisms of action. This guide provides a comparative overview of their in vivo efficacy, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a selective, orally active, and ATP-competitive inhibitor of the platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK).[1] It demonstrates potent activity against both PDGFR-β and PDGFR-α.[1] By targeting the PDGF signaling pathway, this compound exerts a dual mechanism of action, inhibiting both tumor cell proliferation and angiogenesis.[1] The PDGF pathway is crucial for the development of tumor vasculature, and its inhibition can lead to a reduction in blood supply to the tumor. This compound also shows activity against the c-Abl kinase.[1]
Sorafenib , on the other hand, is a multikinase inhibitor that targets several key players in cancer progression.[2][3] Its primary targets include the RAF serine/threonine kinases (C-RAF and B-RAF), which are central components of the MAPK/ERK signaling pathway that drives cell proliferation.[3] Additionally, sorafenib inhibits various receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) and PDGFR-β.[3] This broad-spectrum inhibition allows sorafenib to simultaneously suppress tumor cell proliferation and inhibit angiogenesis.[2][3]
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of these two inhibitors, the following signaling pathway diagrams are provided.
In Vivo Efficacy Comparison
| Drug | Cancer Model | Dosing Regimen | Key Efficacy Results |
| This compound | LoVo (human colon) xenograft | 25, 50, 100 mg/kg, oral, b.i.d. | Dose-dependent reduction in tumor area: 15% at 25 mg/kg, 64% at 50 mg/kg, and 91% at 100 mg/kg.[1] |
| Sorafenib | HuH-7 (human hepatocellular carcinoma) xenograft | 40 mg/kg, oral, daily for 3 weeks | 40% decrease in tumor growth.[2] |
| Sorafenib | Lymphoma xenografts (SU-DHL-4V, Granta-519, HD-MyZ, KMS-11) | 90 mg/kg/day, oral, 5 days/week for 3 weeks | Tumor Growth Inhibition (TGI) of 37% (SU-DHL-4V), 39% (Granta-519), 71% (HD-MyZ), and 53% (KMS-11).[3] |
It is important to note that a direct comparison of efficacy is challenging due to the different cancer models and dosing schedules used in these studies. However, the data for this compound in the LoVo colorectal cancer model demonstrates a significant, dose-responsive anti-tumor effect. Sorafenib has also shown efficacy across a range of tumor types, with notable tumor growth inhibition in both hepatocellular carcinoma and lymphoma models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are the experimental protocols for the key in vivo experiments cited.
This compound in LoVo Human Colon Tumor Xenograft Model
-
Animal Model: Nude mice.
-
Cell Line: LoVo human colon cancer cells.
-
Tumor Implantation: Not explicitly detailed in the provided snippets, but typically involves subcutaneous injection of a cell suspension.
-
Treatment: Once tumors were established, mice were treated orally, twice daily (b.i.d.), with this compound at doses of 25, 50, and 100 mg/kg.[1] A vehicle control group was also included.
-
Efficacy Endpoint: Tumor growth was monitored, and the mean final tumor area was measured.[1]
Sorafenib in HuH-7 Human Hepatocellular Carcinoma Xenograft Model
-
Animal Model: Xenograft mice.
-
Cell Line: HuH-7 human hepatocellular carcinoma cells.
-
Tumor Implantation: Not explicitly detailed.
-
Treatment: Mice were treated orally with sorafenib at a dose of 40 mg/kg daily for 3 weeks.[2]
-
Efficacy Endpoint: Tumor growth was measured and compared to a control group.[2]
Sorafenib in Lymphoma Xenograft Models
-
Animal Model: NOD/SCID mice.
-
Cell Lines: SU-DHL-4V, Granta-519, HD-MyZ, or KMS-11 lymphoma cells.
-
Tumor Implantation: Subcutaneous inoculation of lymphoma cells.
-
Treatment: Treatment with sorafenib (90 mg/kg/day, 5 days per week for 3 weeks) or a vehicle control was initiated when tumor volumes reached approximately 100 mg.[3]
-
Efficacy Endpoint: Tumor volumes were measured to determine Tumor Growth Inhibition (TGI).[3]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a typical in vivo xenograft study to evaluate the efficacy of a test compound.
Conclusion
Both this compound and sorafenib demonstrate significant in vivo anti-tumor activity in preclinical models. This compound shows potent, dose-dependent efficacy in a colorectal cancer model through targeted inhibition of the PDGF-RTK pathway. Sorafenib exhibits broader kinase inhibition, affecting both the RAF/MEK/ERK and VEGFR/PDGFR pathways, leading to efficacy in various tumor types. The absence of direct comparative studies necessitates careful consideration when evaluating their relative potency. The choice between these or similar agents in a research or clinical setting would likely depend on the specific cancer type, its underlying genetic drivers, and the desire for a targeted versus a multi-pronged inhibitory approach. Further head-to-head preclinical studies would be invaluable for a more definitive comparison of their in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib Inhibits Lymphoma Xenografts by Targeting MAPK/ERK and AKT Pathways in Tumor and Vascular Cells | PLOS One [journals.plos.org]
JNJ-10198409: A Comparative Analysis Against First-Generation PDGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel tyrosine kinase inhibitor (TKI) JNJ-10198409 and the first-generation TKI, Imatinib. While both compounds inhibit Platelet-Derived Growth Factor Receptor (PDGFR) signaling, a key pathway in angiogenesis and tumor cell proliferation, this document will highlight the potential advantages of this compound based on available preclinical data.
Introduction to this compound and First-Generation TKIs
This compound is a potent and selective, orally active, ATP-competitive inhibitor of PDGFR tyrosine kinase. It demonstrates both anti-angiogenic and anti-proliferative properties by targeting PDGFR signaling.
First-generation TKIs are a class of targeted cancer therapies that inhibit the activity of tyrosine kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, differentiation, and survival. For the purpose of a relevant comparison with this compound, this guide will focus on Imatinib, a first-generation TKI that, in addition to its primary target BCR-Abl, also inhibits PDGFR and c-Kit.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of this compound and Imatinib against key tyrosine kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Imatinib IC50 (nM) |
| PDGFRβ | 4.2 [1][2][3][4] | 607[5] |
| PDGFRα | 45[1][2][3][4] | 71[5] |
| c-Abl | 22[1][3] | ~600[1] |
| c-Src | 185[1][3] | >10,000 |
| Lck | 100[1][3] | >10,000 |
| Fyn | 378[1][3] | >10,000 |
| c-Kit | - | ~100[1] |
Note: IC50 values can vary between different experimental assays and conditions. The data presented here is compiled from multiple sources for comparative purposes.
Key Advantages of this compound
Based on the available preclinical data, this compound presents several potential advantages over the first-generation TKI, Imatinib, primarily centered on its potency and selectivity for PDGFR.
Higher Potency Against PDGFRβ
This compound is significantly more potent in inhibiting PDGFRβ, with an IC50 value approximately 144 times lower than that of Imatinib.[1][2][3][4][5] This suggests that this compound could achieve a more complete inhibition of PDGFRβ-driven signaling at lower concentrations, potentially leading to improved efficacy in tumors where this pathway is a key driver.
Distinct Selectivity Profile
While Imatinib is a multi-targeted inhibitor of Abl, c-Kit, and PDGFR, this compound exhibits a different kinase inhibition profile.[1][3] Its potent activity against PDGFRβ and moderate activity against c-Abl and Src family kinases (Lck, c-Src, Fyn) may offer a different therapeutic window and side-effect profile compared to Imatinib. The clinical implications of this distinct selectivity require further investigation.
Potential to Overcome Imatinib Resistance
Resistance to Imatinib can occur through various mechanisms, including mutations in the target kinase domain that prevent drug binding. While direct comparative studies are lacking, the different chemical structure of this compound may allow it to bind to and inhibit PDGFR in contexts where Imatinib has lost its effectiveness. This hypothesis warrants further preclinical and clinical investigation.
Signaling Pathway Inhibition
The diagram below illustrates the simplified PDGFR signaling pathway and the points of inhibition for both this compound and Imatinib. Both drugs act as competitive inhibitors at the ATP-binding site of the PDGFR kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling cascades involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.
Caption: Simplified PDGFR signaling pathway and inhibition by this compound and Imatinib.
Experimental Methodologies
The following are representative protocols for key in vitro assays used to characterize and compare the activity of tyrosine kinase inhibitors like this compound and Imatinib.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., PDGFRβ)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound or Imatinib) dissolved in DMSO
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a microplate.
-
Add the recombinant kinase and its substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., a line with known PDGFR expression)
-
Cell culture medium and supplements
-
Test compound (this compound or Imatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, during which viable cells will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to untreated control cells.
Summary of Advantages
The following diagram summarizes the logical flow of the potential advantages of this compound over a first-generation TKI like Imatinib, based on the available preclinical data.
Caption: Logical relationship of this compound's potential advantages.
Conclusion
This compound is a potent PDGFR tyrosine kinase inhibitor with a distinct preclinical profile compared to the first-generation TKI, Imatinib. Its significantly higher potency against PDGFRβ and different kinase selectivity profile suggest the potential for improved therapeutic efficacy and a differentiated safety profile. Further non-clinical and clinical studies are warranted to fully elucidate the comparative advantages of this compound in relevant cancer indications. It is important to note that this comparison is based on available preclinical data, and direct head-to-head clinical studies are needed to confirm these potential advantages.
References
JNJ-10198409: A Comparative Analysis of its Kinome Scan Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JNJ-10198409, a potent platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitor. We will delve into its kinase selectivity profile and compare it with other well-established PDGFR inhibitors: Imatinib, Sunitinib, and Crenolanib. This objective comparison is supported by available experimental data to assist researchers in evaluating its potential applications.
Kinase Selectivity Profile Comparison
This compound is a relatively selective, orally active, and ATP-competitive inhibitor of PDGFR tyrosine kinase.[1] It demonstrates potent activity against PDGFRβ and PDGFRα.[1][2] The following tables summarize the available quantitative data for this compound and compare it with the kinome scan data of Imatinib, Sunitinib, and Crenolanib.
Table 1: Inhibition of Primary and Secondary Kinase Targets (IC50 in nM)
| Kinase Target | This compound (IC50 nM) | Imatinib (IC50 nM) | Sunitinib (IC50 nM) | Crenolanib (Kd nM) |
| PDGFRβ | 4.2[1][2] | ~100 | 2 | 3.2 |
| PDGFRα | 45[1][2] | ~100 | - | 2.1 |
| c-Abl | 22[2] | ~600 | - | - |
| c-Src | 185[2] | - | - | - |
| Lck | 100[2] | - | - | - |
| Fyn | 378[2] | - | - | - |
| KIT | - | ~100 | - | 78 |
| FLT3 | - | - | - | 0.74 |
Table 2: Comparative Kinome Scan Data (% Inhibition or % of Control at 100 nM)
| Kinase Target | This compound | Imatinib | Sunitinib (% of Control)[3] | Crenolanib (% Inhibition) |
| ABL1 | Potent (IC50 = 22 nM)[2] | High | 38 | - |
| SRC | Moderate (IC50 = 185 nM)[2] | - | 45 | - |
| LCK | Moderate (IC50 = 100 nM)[2] | - | 62 | - |
| LYN | - | - | 55 | - |
| YES1 | - | - | 58 | - |
| KIT | - | High | 0.8 | Low |
| PDGFRA | Potent (IC50 = 45 nM)[2] | High | 1.2 | High |
| PDGFRB | Potent (IC50 = 4.2 nM)[2] | High | 0.9 | High |
| VEGFR2 | - | - | Low | - |
| FLT3 | - | - | - | >99 |
Note: A lower "% of Control" in the Sunitinib data indicates stronger binding/inhibition.[3] A higher "% Inhibition" for Crenolanib indicates stronger inhibition. Comprehensive kinome scan data for this compound is not publicly available. The table includes known targets of this compound for a qualitative comparison.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the provided data. The following protocol outlines the key steps in a typical KINOMEscan™ assay, a widely used platform for kinase inhibitor profiling.
KINOMEscan™ Experimental Protocol
The KINOMEscan™ assay is a competitive binding assay that quantifies the interaction of a test compound with a large panel of human kinases.
-
Reagents and Materials:
-
Test Compounds (e.g., this compound) dissolved in DMSO.
-
Kinase Panel: A collection of purified, DNA-tagged human kinases.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor immobilized on a solid support (e.g., beads).
-
Assay Buffer.
-
Wash Buffer.
-
Elution Buffer.
-
-
Assay Procedure:
-
Binding Reaction: The DNA-tagged kinase, the test compound, and the immobilized ligand are combined in the assay buffer. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium.
-
Washing: The solid support is washed to remove any unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using real-time quantitative PCR (qPCR). The amount of kinase detected is inversely proportional to the binding affinity of the test compound.
-
-
Data Analysis:
-
The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a vehicle control (% of Control). A lower "% of Control" value indicates a stronger interaction between the test compound and the kinase. Alternatively, results can be expressed as "% Inhibition".
-
Visualizing Signaling Pathways and Workflows
To further elucidate the mechanism of action and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
Caption: PDGFR Signaling Pathway Inhibition by this compound.
Caption: KINOMEscan Experimental Workflow.
References
Head-to-Head Comparison: JNJ-10198409 and Crenolanib in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective, Data-Driven Analysis of Two Potent Kinase Inhibitors.
This guide provides a comprehensive comparison of JNJ-10198409 and crenolanib, two small molecule kinase inhibitors with distinct but overlapping target profiles. The following sections detail their mechanisms of action, present comparative preclinical data, and outline the experimental protocols used to generate this data.
Overview and Mechanism of Action
This compound is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[1][2][3][4] It functions as an ATP-competitive inhibitor, targeting both PDGFRα and PDGFRβ isoforms.[2][4] By blocking the activity of these receptors, this compound disrupts downstream signaling pathways crucial for cell proliferation and angiogenesis, positioning it as a dual-mechanism anti-cancer agent.[2][5][6] Its activity extends to other kinases, including c-Abl, Lck, c-Src, and Fyn.[1][3]
Crenolanib is a highly potent and selective type I inhibitor of FMS-like tyrosine kinase 3 (FLT3) and PDGFRα/β.[7][8] As a type I inhibitor, crenolanib binds to the active conformation of the kinase, making it effective against both wild-type and mutated forms of its target kinases, including the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3 that are common in Acute Myeloid Leukemia (AML).[8][9][10] Its ability to inhibit these resistance-conferring mutations is a key feature of its clinical profile.[9][10] Crenolanib also spares wild-type KIT, which may limit myelosuppression.
Quantitative Data Comparison
The following tables summarize the in vitro inhibitory activities of this compound and crenolanib against their primary kinase targets and other relevant kinases.
Table 1: Inhibitory Activity (IC50/Kd in nM) of this compound and Crenolanib
| Target Kinase | This compound (IC50/Kd in nM) | Crenolanib (IC50/Kd in nM) |
| PDGFRα | 45[1][3] | - |
| PDGFRβ | 4.2[1][3] | - |
| PDGF-RTK (general) | 2[2][4] | - |
| FLT3 (Wild-Type) | - | - |
| FLT3-ITD | - | 0.74 (Kd)[8] |
| FLT3-D835H | - | 0.4 (Kd)[8] |
| FLT3-D835Y | - | 0.18 (Kd)[8] |
| c-Abl | 22[1][3] | - |
| Lck | 100[1][3] | - |
| c-Src | 185[1][3] | - |
| Fyn | 378[1][3] | - |
| KIT D816V | - | 2.5 (Kd)[11] |
| KIT D816H | - | 5.4 (Kd)[11] |
Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of in vitro kinase activity. Kd (dissociation constant) is a measure of binding affinity.
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by this compound and crenolanib.
Caption: this compound inhibits PDGFR signaling.
Caption: Crenolanib inhibits FLT3 and downstream pathways.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of kinase inhibitors. The following are representative protocols for key experiments.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding affinity of an inhibitor to the target kinase.
-
Principle: A FRET-based assay where a europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site. FRET occurs when both are bound. A test compound that competes with the tracer for the ATP-binding site will disrupt FRET.
-
Materials:
-
Recombinant human kinase (e.g., PDGFRβ for this compound, FLT3 for crenolanib)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitors serially diluted in DMSO
-
384-well plates
-
-
Procedure:
-
Prepare a 3X solution of the test inhibitor in kinase buffer.
-
Prepare a 3X mixture of the kinase and Eu-labeled antibody in kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.
-
In a 384-well plate, add 5 µL of the 3X inhibitor solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring FRET.
-
Calculate IC50 values from the resulting dose-response curves.
-
Caption: Workflow for a biochemical kinase binding assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitors on relevant cancer cell lines.
-
Principle: The tetrazolium salt MTT is reduced to a purple formazan product by mitochondrial reductases in viable cells. The amount of formazan is proportional to the number of living cells.
-
Materials:
-
Cancer cell lines (e.g., LoVo human colon cancer cells for this compound; MOLM-13 or MV4-11 AML cells for crenolanib)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors serially diluted in culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with serial dilutions of the test inhibitors and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Human tumor cell line suspension (e.g., LoVo or MOLM-13)
-
Test compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject tumor cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound (e.g., this compound at 25, 50, or 100 mg/kg, orally, twice daily) or vehicle control for a specified duration.[12]
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pharmacodynamic markers like p-PLCγ1).[12]
-
Summary and Conclusion
This compound and crenolanib are both potent kinase inhibitors with distinct primary target profiles. This compound is a selective inhibitor of PDGFR, demonstrating efficacy in preclinical models through its anti-proliferative and anti-angiogenic effects. Crenolanib is a potent inhibitor of both FLT3 and PDGFR, with notable activity against clinically relevant FLT3 mutations that confer resistance to other inhibitors.
The choice between these inhibitors for research or therapeutic development would depend on the specific molecular drivers of the cancer being studied. For malignancies driven by PDGFR signaling, this compound presents a targeted approach. In contrast, for cancers harboring FLT3 mutations, particularly in the context of AML, crenolanib's ability to overcome resistance mutations makes it a compelling agent. The provided data and protocols offer a framework for the continued investigation and comparison of these and other kinase inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Facebook [cancer.gov]
- 8. Crenolanib - Wikipedia [en.wikipedia.org]
- 9. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. gistsupport.org [gistsupport.org]
- 12. Validation of in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-10198409 vs. Tandutinib: A Comparative Guide for Hematological Malignancies
This guide provides a detailed comparison of JNJ-10198409 and tandutinib, two tyrosine kinase inhibitors with potential applications in the treatment of hematological malignancies. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the experimental protocols used to evaluate their efficacy.
Introduction
This compound is a potent and selective inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs), exhibiting both anti-angiogenic and anti-proliferative properties.[1][2] While its activity has been predominantly evaluated in solid tumors, the expression and occasional mutation of PDGFRs in certain hematological malignancies suggest a potential therapeutic role.[3][4][5][6]
Tandutinib (formerly MLN518) is a multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), c-Kit, and PDGFR.[7][8] Its development has been primarily focused on Acute Myeloid Leukemia (AML), particularly in patients with FLT3 internal tandem duplication (ITD) mutations, a common driver of this disease.[7]
This guide will compare these two inhibitors based on available experimental data, providing a framework for their potential application and further investigation in hematological cancers.
Mechanism of Action and Signaling Pathways
This compound
This compound is an ATP-competitive inhibitor of PDGFR tyrosine kinases.[9][10] It demonstrates high affinity for PDGFRβ and PDGFRα.[1][9] By blocking the phosphorylation of these receptors, this compound inhibits downstream signaling pathways crucial for cell proliferation and angiogenesis.[11] At higher concentrations, it also shows activity against other kinases such as c-Abl, Lck, c-Src, and Fyn.[1]
Tandutinib
Tandutinib is an inhibitor of type III receptor tyrosine kinases, with activity against FLT3, c-Kit, and PDGFR.[7][8] In the context of hematological malignancies, its most significant target is FLT3, particularly the constitutively active FLT3-ITD mutant found in a substantial portion of AML patients.[7] Inhibition of FLT3 autophosphorylation by tandutinib blocks downstream signaling pathways, including the PI3K/Akt and MAPK pathways, leading to the induction of apoptosis in leukemic cells.[12]
Quantitative Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ | Reference(s) |
| This compound | PDGFRβ | 4.2 nM | [1][9] |
| PDGFRα | 45 nM | [1][9] | |
| c-Abl | 22 nM | [1][9] | |
| Lck | 100 nM | [1] | |
| c-Src | 185 nM | [1] | |
| Fyn | 378 nM | [1] | |
| Tandutinib | FLT3 | 0.22 µM | [8] |
| c-Kit | 0.17 µM | [8] | |
| PDGFR | 0.20 µM | [8] | |
| FLT3-ITD (cellular autophosphorylation) | 6-17 ng/mL | [7] |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | Cell Type | IC₅₀ / EC₅₀ | Reference(s) |
| This compound | PC-3 | Prostate Cancer | 0.027 µM | [9] |
| H460 | Lung Cancer | 0.010 µM | [9] | |
| LoVo | Colon Cancer | 0.017 µM | [9] | |
| A375 | Melanoma | 0.007 µM | [9] | |
| LNCaP | Prostate Cancer | 0.009 µM | [9] | |
| T47D | Breast Cancer | 0.032 µM | [9] | |
| NB88R2 | Neuroblastoma | 68 nM | [13] | |
| NB153 | Neuroblastoma | 200 nM | [13] | |
| Tandutinib | Human leukemia cell lines (FLT3-ITD+) | Acute Myeloid Leukemia | ~6 ng/mL | [7] |
| Ba/F3 (FLT3-ITD+) | Pro-B | 6-17 ng/mL | [7] |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
A generalized protocol for an in vitro kinase assay involves the following steps:
-
Preparation of Reagents: Recombinant kinase (e.g., PDGFRβ or FLT3), a suitable substrate (e.g., a synthetic peptide or protein), and ATP (often radiolabeled, e.g., with γ-³²P) are prepared in a kinase reaction buffer.
-
Reaction Setup: The kinase, substrate, and varying concentrations of the inhibitor (this compound or tandutinib) are pre-incubated in a multi-well plate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the ATP solution.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped, often by adding a strong acid (e.g., phosphoric acid) or a chelating agent (e.g., EDTA).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay - General Protocol)
-
Cell Seeding: Hematological malignancy cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.
-
Drug Treatment: The cells are treated with a range of concentrations of this compound or tandutinib for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is then determined from the dose-response curve.
Western Blot for Phospho-Kinase Detection (General Protocol)
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a specific time, followed by lysis in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-PDGFRβ or anti-phospho-FLT3). A separate blot or a stripped and re-probed blot is incubated with an antibody for the total form of the kinase as a loading control.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the phospho-protein band is normalized to the total protein band to determine the extent of kinase inhibition.
Discussion and Conclusion
This compound and tandutinib are both tyrosine kinase inhibitors with distinct but overlapping target profiles. Tandutinib has a well-defined role in the context of FLT3-ITD positive AML, with demonstrated preclinical and early clinical activity.[7] Its efficacy is directly linked to the inhibition of the primary oncogenic driver in this specific patient population.
The potential of this compound in hematological malignancies is less explored but warrants investigation. Its high potency against PDGFRβ is noteworthy, as PDGFR signaling has been implicated in the pathophysiology of certain myeloid and lymphoid neoplasms, often through chromosomal rearrangements leading to fusion genes involving PDGFR.[3][5][6] The expression of PDGF and its receptors has also been observed in various leukemias and lymphomas, suggesting that a potent PDGFR inhibitor like this compound could have therapeutic value.[4]
A direct comparison of the two agents is challenging due to the lack of head-to-head studies and the limited data for this compound in hematological cancer models. However, based on their kinase inhibition profiles, this compound is a significantly more potent inhibitor of PDGFRs than tandutinib. This suggests that in hematological malignancies where PDGFR signaling is a key driver, this compound may offer a more targeted and potent therapeutic approach. Conversely, in malignancies driven by FLT3 mutations, tandutinib would be the more rational choice.
Future research should focus on evaluating the in vitro efficacy of this compound across a panel of hematological malignancy cell lines with known PDGFR expression and mutational status. Such studies would provide the necessary data to justify and guide the clinical development of this compound in this setting, potentially offering a new therapeutic option for patients with specific molecularly defined hematological cancers.
References
- 1. rndsystems.com [rndsystems.com]
- 2. cellgs.com [cellgs.com]
- 3. Platelet-derived growth factors and their receptors in normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platelet-derived growth factor receptors (PDGFRs) fusion genes involvement in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validate User [ashpublications.org]
- 7. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound [bio-gems.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
Validating JNJ-10198409 Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a molecule engages its intended target within a cellular context is a critical step. This guide provides a comparative overview of methods to validate the target engagement of JNJ-10198409, a potent Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor, and compares its performance with other known PDGFR inhibitors.
Introduction to this compound and its Target
This compound is a selective, ATP-competitive inhibitor of the PDGFR family of receptor tyrosine kinases, with potent activity against PDGFRβ and PDGFRα.[1][2][3][4][5] The PDGF signaling pathway is a crucial regulator of cellular processes such as proliferation, migration, and survival. Its dysregulation is implicated in various diseases, including cancer, making PDGFR a key therapeutic target. This compound exerts its effects by blocking the autophosphorylation of PDGFR, thereby inhibiting downstream signaling cascades.
Comparative Analysis of PDGFR Inhibitors
Validating the cellular target engagement of this compound involves assessing its ability to inhibit PDGFR phosphorylation and downstream signaling in intact cells. This can be compared with other well-characterized PDGFR inhibitors such as Sunitinib, Axitinib, and Imatinib.
Data Presentation: Inhibitory Activity against PDGFR
The following tables summarize the available inhibitory activity data for this compound and its alternatives. It is important to note that the data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Biochemical Inhibitory Activity of PDGFR Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| This compound | PDGFRβ | 4.2 | ATP-competitive inhibitor. |
| PDGFRα | 45 | ||
| Sunitinib | PDGFRβ | 2 | Multi-targeted RTK inhibitor. |
| Axitinib | PDGFRβ | 1.6 | Multi-target inhibitor. |
| Imatinib | PDGFR | 100 | Multi-target inhibitor. |
Disclaimer: The IC50 values presented are from biochemical assays and may not directly correlate with cellular potency.
Table 2: Cellular Inhibitory Activity of PDGFR Inhibitors
| Compound | Assay | Cell Line | IC50 (nM) | Notes |
| Sunitinib | PDGFRβ phosphorylation | NIH-3T3 | 10 | Inhibition of PDGF-dependent PDGFRβ phosphorylation.[6][7] |
| Imatinib | PDGFR inhibition | Cell-based assays | ~100 | Multi-target inhibitor.[8] |
| This compound | PDGFRβ kinase activity | - | 4.2 | Biochemical assay data is often cited; specific cellular phosphorylation IC50 is not readily available in comparative studies.[1][2][3][4][5] |
Disclaimer: The cellular IC50 values are from different studies and experimental conditions may vary.
Experimental Protocols
Accurate and reproducible data relies on meticulous experimental execution. Below are detailed protocols for key assays used to validate PDGFR target engagement.
Western Blot for PDGFR Phosphorylation
This assay directly measures the inhibition of ligand-induced PDGFR autophosphorylation in cells.
Materials:
-
Cell line expressing PDGFR (e.g., NIH-3T3, primary endothelial cells)
-
Cell culture medium and supplements
-
PDGF ligand (e.g., PDGF-BB)
-
This compound and other inhibitors
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound or alternative inhibitors for 1-2 hours.
-
Stimulate cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-PDGFRβ) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities.
-
Normalize the phospho-PDGFRβ signal to the total PDGFRβ or a loading control (e.g., β-actin).
-
Plot the normalized signal against inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a native cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[9][10][11][12][13][14][15][16][17]
Materials:
-
Cell line of interest
-
This compound or other inhibitors
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)
-
High-speed centrifuge
-
SDS-PAGE and Western blotting reagents as described above
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the desired concentration of the inhibitor or vehicle control for a specified time.
-
-
Heat Shock:
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures for a fixed time (e.g., 3-7 minutes).
-
Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or another appropriate method.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PDGFR in each sample by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities for PDGFR at each temperature.
-
Plot the percentage of soluble PDGFR relative to the unheated control against the temperature to generate a melting curve.
-
A shift in the melting curve for the inhibitor-treated samples compared to the control indicates target engagement.
-
Mandatory Visualization
Signaling Pathway of PDGFR Inhibition by this compound
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Western Blot Analysis of PDGFR Phosphorylation
Caption: Workflow for validating target engagement using Western Blot.
Logical Relationship for Comparing PDGFR Inhibitors
References
- 1. JNJ 10198409 | PDGFR | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 16. Publications — CETSA [cetsa.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to JNJ-10198409 and Novel PDGFR Inhibitors for Researchers
For researchers and professionals in drug development, this guide offers a comprehensive benchmark of JNJ-10198409 against a selection of novel Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors. This document provides a comparative analysis of their performance, supported by experimental data, to aid in the evaluation of these compounds for therapeutic development.
This compound is a potent and orally active inhibitor of PDGFR tyrosine kinase, demonstrating a dual mechanism of action through antiangiogenic and tumor cell antiproliferative effects.[1] This guide will compare its in vitro potency, kinase selectivity, and preclinical pharmacokinetic profiles with other notable PDGFR inhibitors, including Sunitinib, Sorafenib, Pazopanib, Lenvatinib, and Crenolanib.
In Vitro Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and other selected inhibitors against the primary targets, PDGFRα and PDGFRβ.
| Compound | PDGFRα IC50 (nM) | PDGFRβ IC50 (nM) |
| This compound | 45 [1] | 4.2 [1] |
| Sunitinib | 69[2] | 2[2] |
| Sorafenib | - | 57[3] |
| Pazopanib | 71[4] | 81[4] |
| Lenvatinib | 51[5] | 100[5] |
| Crenolanib | 2.1 (Kd)[6][7] | 3.2 (Kd)[6][7] |
Kinase Selectivity Profile
A crucial aspect of a targeted inhibitor is its selectivity. The following table presents the inhibitory activity of the selected compounds against a panel of other kinases, providing insight into their potential off-target effects.
| Compound | c-Abl (nM) | c-Src (nM) | Lck (nM) | Fyn (nM) | VEGFR2 (nM) | c-Kit (nM) | FLT3 (nM) | RET (nM) | Raf-1 (nM) |
| This compound | 22 [1] | 185 | 100 | 378 | - | - | - | - | - |
| Sunitinib | - | >10000 | - | - | 80[2] | 40[8] | 50[2] | - | - |
| Sorafenib | - | - | - | - | 90[3] | 68[3] | 58 | 43 | 6[3] |
| Pazopanib | - | - | - | - | 30[9][10] | 74[4] | >1000[9] | - | - |
| Lenvatinib | - | - | - | - | 4.0[5] | 85[11] | - | 6.4[11] | - |
| Crenolanib | - | - | - | - | - | 78 (Kd)[6] | 0.74 (Kd)[6] | - | - |
Preclinical Pharmacokinetics
Understanding the pharmacokinetic profile of a drug is essential for its development. This table summarizes available preclinical pharmacokinetic data for some of the discussed inhibitors.
| Compound | Animal Model | Dosing | Key Findings |
| Sunitinib | Mice | Single oral dose | Exhibited a 12-hour rhythm in plasma exposure.[12] |
| Crenolanib | Children/Young Adults | Oral, 200 mg/m² daily | Well-tolerated with a terminal half-life of 14 ± 4.2 hours.[13] |
Experimental Methodologies
The data presented in this guide are derived from standard preclinical assays. Below are generalized protocols for the key experiments used to benchmark these inhibitors.
In Vitro Kinase Assay (Generic Protocol)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Preparation: Recombinant PDGFRα or PDGFRβ is diluted in a kinase assay buffer. The test compound (e.g., this compound) is prepared in a series of dilutions. A substrate peptide and ATP (often radiolabeled) are also prepared.
-
Reaction: The kinase, substrate, and test compound are incubated together in a microplate well.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Termination: The reaction is stopped, typically by adding a solution that denatures the enzyme.
-
Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be measured by scintillation counting. Alternatively, luminescence-based assays like ADP-Glo™ can be used, which measure the amount of ADP produced.[14][15]
-
Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Cellular PDGFR Autophosphorylation Assay (Generic Protocol)
This cell-based assay measures the ability of a compound to inhibit the autophosphorylation of PDGFR within a cellular context.
-
Cell Culture: Cells expressing PDGFR (e.g., engineered cell lines or tumor cells with endogenous expression) are cultured in multi-well plates.
-
Serum Starvation: Cells are typically serum-starved for a period to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test inhibitor.
-
Stimulation: The cells are stimulated with a PDGFR ligand (e.g., PDGF-BB) to induce receptor dimerization and autophosphorylation.
-
Lysis: The cells are lysed to release cellular proteins.
-
Detection: The level of phosphorylated PDGFR is measured using techniques such as Western blotting or ELISA with antibodies specific for the phosphorylated form of the receptor.
-
Analysis: The concentration-dependent inhibition of PDGFR phosphorylation is used to determine the cellular IC50 value of the compound.
In Vivo Tumor Xenograft Model (Generic Protocol)
This animal model is used to evaluate the in vivo efficacy of an anticancer agent.
-
Cell Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into control and treatment groups.
-
Treatment: The test compound is administered to the treatment group (e.g., orally), while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Analysis: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. Pharmacodynamic markers, such as the phosphorylation status of PDGFR in tumor tissue, can also be assessed.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams are provided.
PDGFR Signaling Pathway
Caption: Simplified PDGFR signaling cascade.
Experimental Workflow for Inhibitor Benchmarking
Caption: Benchmarking workflow for PDGFR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relationship Between Sunitinib Pharmacokinetics and Administration Time: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetics of Crenolanib in Children and Young Adults with Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.de [promega.de]
- 15. promega.com [promega.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for JNJ-10198409
For researchers, scientists, and drug development professionals handling JNJ-10198409, a potent Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor, adherence to strict safety and disposal protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this research chemical.
Warning: This product is intended for research use only and is not for human or veterinary use.[1] It should be considered hazardous until comprehensive safety information is available.[2][3] Users must review the complete Safety Data Sheet (SDS) provided by the supplier before handling.[2][3]
Immediate Safety and Handling Precautions
When handling this compound, it is crucial to take the following precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate safety glasses.
-
Hand Protection: Use chemical-resistant gloves that have been inspected before use.
-
Body Protection: Wear suitable protective clothing to prevent skin contact.
-
-
Hygiene: Wash hands thoroughly after handling.
-
Avoidance: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2][3] Avoid the formation of dust and aerosols.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 325.34 g/mol |
| Purity | >98% (or refer to the Certificate of Analysis) |
| Storage Temperature | -20°C for long term (months to years)[1] |
| Solubility | Soluble in DMSO |
Proper Disposal Procedures
The proper disposal of this compound is critical to ensure environmental safety and regulatory compliance. The primary directive is to engage professional services for chemical waste management.
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): Before initiating any disposal procedures, locate and thoroughly review the SDS provided by the manufacturer of your specific batch of this compound. The SDS contains detailed information regarding the hazards and required disposal methods.
-
Contact a Licensed Professional Waste Disposal Service: As recommended for chemical waste, arrange for the collection and disposal of this compound through a licensed and qualified hazardous waste management company.
-
Segregate Chemical Waste: Do not mix this compound with other waste streams unless explicitly permitted by the waste disposal service and documented in your laboratory's standard operating procedures.
-
Proper Labeling and Containment:
-
Ensure the waste container is clearly and accurately labeled with the chemical name ("this compound"), CAS number (627518-40-5), and any relevant hazard symbols as specified in the SDS.
-
Store the waste in a compatible, sealed, and leak-proof container.
-
-
Internal Record Keeping: Maintain accurate records of the amount of this compound designated for disposal, the date, and the responsible personnel.
-
Follow Local, State, and Federal Regulations: Ensure that all disposal activities comply with all applicable environmental regulations.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling JNJ-10198409
Disclaimer: This document provides general guidance for handling potent experimental compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). A thorough risk assessment must be conducted by qualified personnel before handling JNJ-10198409.
Pre-Handling Checklist & Immediate Safety Precautions
Before commencing any work with this compound, ensure all safety measures are in place. This checklist is designed for quick reference to minimize immediate risks.
| Category | Requirement | Check |
| Engineering Controls | Certified Chemical Fume Hood | ☐ |
| Eyewash Station & Safety Shower | ☐ | |
| Controlled Access to Handling Area | ☐ | |
| Personal Protective Equipment (PPE) | Nitrile or Neoprene Gloves (Double-Gloving Recommended) | ☐ |
| Chemical Splash Goggles & Face Shield | ☐ | |
| Impermeable Lab Coat or Gown | ☐ | |
| Respiratory Protection (if required by risk assessment) | ☐ | |
| Emergency Preparedness | Spill Kit (appropriate for potent compounds) | ☐ |
| First Aid Kit | ☐ | |
| Emergency Contact Information Posted | ☐ |
Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications & Rationale |
| Hands | Double-gloving with nitrile or neoprene gloves | Provides a barrier against accidental skin contact. The outer glove should be removed and disposed of immediately upon contamination. |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes and aerosols. Goggles provide a seal around the eyes, while the face shield offers broader facial protection. |
| Body | Impermeable, disposable lab coat or gown | Prevents contamination of personal clothing. Should be removed before exiting the designated handling area. |
| Respiratory | As determined by risk assessment (e.g., N95, N100, or powered air-purifying respirator - PAPR) | Required for procedures that may generate aerosols or dusts of the compound. |
Step-by-Step Handling and Operational Plan
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Handling this compound.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
